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[2-(3,4-Dichlorophenoxy)propyl](methyl)amine Documentation Hub

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  • Product: [2-(3,4-Dichlorophenoxy)propyl](methyl)amine
  • CAS: 1249946-63-1

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Mechanism of Dichlorophenoxy Propyl Amine Derivatives

The following technical guide details the molecular mechanism of action, structure-activity relationships (SAR), and experimental validation protocols for Dichlorophenoxy Propyl Amine (DPPA) derivatives. This analysis fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular mechanism of action, structure-activity relationships (SAR), and experimental validation protocols for Dichlorophenoxy Propyl Amine (DPPA) derivatives.

This analysis focuses on the two primary pharmacological classes derived from this scaffold: Irreversible MAO-A Inhibitors (e.g., Clorgyline) and Bacterial Cytoskeleton (MreB) Inhibitors .

Executive Summary

Dichlorophenoxy propyl amine (DPPA) derivatives represent a privileged chemical scaffold in medicinal chemistry, characterized by a lipophilic dichlorophenyl ether tail connected via a flexible propyl linker to a nitrogenous head group.

In drug development, this scaffold is a "master key" for two distinct biological systems depending on the nitrogen substitution:

  • CNS Modulation: When substituted with an N-propargyl group (e.g., Clorgyline ), the scaffold acts as a potent, irreversible, suicide inhibitor of Monoamine Oxidase A (MAO-A) , elevating synaptic serotonin and norepinephrine levels.

  • Antimicrobial Action: Specific 3,4-dichloro analogs act as inhibitors of MreB (bacterial actin homolog), causing cell shape defects and lysis in Gram-negative bacteria.

This guide dissects the molecular kinetics, binding pocket interactions, and validation workflows for these mechanisms.

Chemical Scaffold & SAR Analysis

The versatility of the DPPA scaffold relies on three distinct pharmacophoric regions.

RegionChemical FeatureBiological Function
Tail 2,4-Dichlorophenoxy Lipophilic Anchor: The chlorine atoms provide steric bulk and lipophilicity (

-

stacking) to occupy the hydrophobic pocket of MAO-A or the hydrophobic cleft of MreB.
Linker Propyl Chain (

)
Distance Ruler: A 3-carbon chain is critical. It positions the amine nitrogen at the precise distance (~5-6 Å) from the aromatic ring to mimic the transition state of biogenic amines (serotonin/norepinephrine).
Head Amine Substituents The Functional Switch:N-Methyl, N-Propargyl: Irreversible MAO-A inhibition (Suicide substrate).• Primary/Secondary Alkyl: Reversible transporter inhibition (SERT/NET) or bacterial MreB binding.

Mechanism of Action 1: Irreversible MAO-A Inhibition

Representative Compound: Clorgyline (N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine)

The "Suicide Substrate" Mechanism

DPPA derivatives containing an N-propargyl moiety function as mechanism-based inactivators. They are initially processed as substrates by MAO-A, leading to the generation of a reactive intermediate that covalently modifies the enzyme.

  • Recognition: The 2,4-dichlorophenoxy tail binds to the hydrophobic entrance cavity of MAO-A. The N-propargyl amine aligns with the flavin adenine dinucleotide (FAD) cofactor.

  • Oxidation (Single Electron Transfer): MAO-A initiates the catalytic cycle, abstracting an electron from the amine nitrogen, followed by proton abstraction from the

    
    -carbon of the propargyl group.
    
  • Reactive Intermediate: This generates a highly reactive iminium cation or allene species within the active site.

  • Covalent Capture: The N(5) atom of the reduced FAD cofactor nucleophilically attacks the electrophilic intermediate.

  • Irreversible Adduct: A stable covalent bond forms (typically a flavocyanine adduct), permanently disabling the enzyme's ability to oxidize further substrates (serotonin/norepinephrine).

Pathway Visualization (MAO-A Inactivation)

The following diagram illustrates the kinetic pathway from binding to irreversible inactivation.

MAO_Mechanism Substrate DPPA Derivative (Clorgyline) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (Kd) Oxidation FAD-Mediated Oxidation ES_Complex->Oxidation k_cat (initiation) Intermediate Reactive Iminium/Allene Intermediate Oxidation->Intermediate H-abstraction Intermediate->ES_Complex Reversible (Rare) Adduct Covalent FAD-Inhibitor Adduct (Dead Enzyme) Intermediate->Adduct Nucleophilic Attack (Irreversible k_inact)

Caption: Kinetic mechanism of suicide inhibition by propargyl-containing DPPA derivatives. The pathway bifurcates at the intermediate stage, leading to irreversible enzyme inactivation.

Mechanism of Action 2: Bacterial MreB Inhibition

Representative Class: 3-(3,4-dichlorophenoxy)propylamine analogs (Note: often 3,4-dichloro isomer).[1]

Cytoskeletal Collapse

Unlike the enzymatic inhibition of MAO, this mechanism involves non-covalent disruption of protein polymerization.

  • Target: MreB (bacterial actin homolog), essential for maintaining cell shape in rod-shaped bacteria.

  • Binding Mode: The dichlorophenoxy tail inserts into the hydrophobic cleft between MreB subdomains (likely IA and IIA), preventing the ATP-dependent polymerization of MreB monomers into filaments.

  • Consequence: Loss of MreB filaments leads to spherical cell shape conversion and eventual lysis due to compromised cell wall integrity.

Experimental Protocols for Validation

Protocol A: Amplex Red MAO-A Inhibition Assay

Purpose: To determine the IC50 and verify the irreversible nature of the inhibition.

Reagents:

  • Recombinant Human MAO-A (5 mg/mL).

  • Substrate: Tyramine or p-Tyramine.

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Pre-Incubation: Incubate MAO-A enzyme with varying concentrations of the DPPA derivative (0.1 nM – 10 µM) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to observe time-dependent inhibition.

  • Reaction Initiation: Add Tyramine (200 µM), Amplex Red (200 µM), and HRP (1 U/mL).

  • Kinetics: Measure fluorescence (Ex/Em: 530/590 nm) continuously for 20 minutes.

  • Validation of Irreversibility: Perform a "dilution recovery" test. Incubate enzyme + inhibitor at 10x IC50, then dilute 100-fold. If activity does not recover, inhibition is irreversible.

Protocol B: Bacterial Cell Shape Screening (MreB)

Purpose: To confirm phenotypic effects consistent with MreB inhibition.

Workflow:

  • Culture: Grow E. coli or B. subtilis to early exponential phase (OD600 ~ 0.2).

  • Treatment: Add DPPA derivative (MIC concentration).

  • Microscopy: At t=30, 60, and 120 min, fix cells and image using Phase Contrast microscopy.

  • Scoring: Quantify the transition from "Rod" to "Sphere" (lemon-shaped) morphology.

  • Control: Compare against A22 (known MreB inhibitor) as a positive control.

Quantitative Data Summary

The following table contrasts the activity profiles of key DPPA derivatives.

Compound ClassSubstituents (Ring)Amine GroupPrimary TargetIC50 / KiMechanism Type
Clorgyline 2,4-DichloroN-Methyl, N-PropargylMAO-A 4.0 nM (Ki)Irreversible / Covalent
Deprenyl Analog UnsubstitutedN-Methyl, N-PropargylMAO-B ~15 nMIrreversible
MreB Inhibitor 3,4-DichloroPrimary AmineMreB ~10 µM (MIC)Reversible Binding
Fluoxetine Analog 4-CF3 (Not Dichloro)N-MethylSERT 12 nM (Ki)Competitive Reversible

Experimental Workflow Diagram

This flowchart guides the researcher through the screening process to classify a new DPPA derivative.

Workflow Start New DPPA Derivative Synthesis Screen1 Primary Screen: MAO-A vs MAO-B Inhibition Start->Screen1 Decision1 Is IC50 < 100 nM? Screen1->Decision1 Path_MAO Assess Reversibility (Dilution/Dialysis Assay) Decision1->Path_MAO Yes Path_Micro Secondary Screen: Antimicrobial (MIC) Decision1->Path_Micro No Result_Suicide Candidate: Suicide MAO Inhibitor (Antidepressant) Path_MAO->Result_Suicide Irreversible Result_MreB Candidate: MreB Inhibitor (Antibacterial) Path_Micro->Result_MreB Rod-to-Sphere Phenotype

Caption: Decision tree for pharmacological characterization of novel dichlorophenoxy propyl amine derivatives.

References

  • National Institutes of Health (NIH) - PubChem. Clorgyline (Compound Summary). [Link]

  • ACS Publications. Pyrazoline Containing Compounds as Therapeutic Targets (Discusses MAO Inhibition Kinetics). [Link]

  • National Institutes of Health (PMC). Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria. [Link]

  • Taylor & Francis Online. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines. [Link]

Sources

Exploratory

Thermodynamic Stability and pKa Profiling of 2-(3,4-Dichlorophenoxy)propylamine

The following technical guide provides an in-depth analysis of the thermodynamic stability and pKa values of 2-(3,4-Dichlorophenoxy)propylamine . This document is structured to serve researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability and pKa values of 2-(3,4-Dichlorophenoxy)propylamine . This document is structured to serve researchers and drug development professionals, synthesizing theoretical principles with practical experimental methodologies.

Technical Guide | Version 1.0

Executive Summary

2-(3,4-Dichlorophenoxy)propylamine is a pharmacophore of significant interest in medicinal chemistry, often serving as a structural motif in monoamine oxidase (MAO) inhibitors and serotonin reuptake modulators. Its physicochemical profile is defined by the electron-withdrawing nature of the dichlorophenoxy group, which significantly modulates the basicity of the primary amine compared to aliphatic analogs.

  • Estimated pKa: 7.9 – 8.2 (Conjugate Acid)

  • Thermodynamic Stability: High hydrolytic stability (ether linkage); moderate oxidative susceptibility (primary amine).

  • Physical State: Stable as a hydrochloride salt (solid); hygroscopic and air-sensitive as a free base (liquid/oil).

Chemical Identity & Structural Analysis

To accurately discuss thermodynamics, we must first define the specific isomer and electronic environment. The nomenclature "2-(3,4-Dichlorophenoxy)propylamine" implies a chiral ether where the phenoxy group is attached to the secondary carbon of the propyl chain.

  • IUPAC Name: 1-amino-2-(3,4-dichlorophenoxy)propane

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.10 g/mol

  • Key Structural Features:

    • Ether Linkage (

      
      ):  Provides rotational freedom but acts as a metabolic handle for O-dealkylation.
      
    • Dichlorophenyl Ring: Strongly lipophilic and electron-withdrawing (

      
      -inductive effect).
      
    • Primary Amine (

      
      ):  The ionizable center responsible for pH-dependent solubility.
      
Structural Visualization

The following diagram illustrates the molecule's connectivity and the electronic influence of the chlorine substituents on the amine's basicity.

G cluster_0 Electronic Effect on pKa Cl_Ring 3,4-Dichlorophenyl Ring (Electron Withdrawing) Ether Ether Linkage (-O-) Cl_Ring->Ether Inductive Pull (-I) Chiral_Center C2 Chiral Center (Propyl Backbone) Ether->Chiral_Center Stable Bond Amine Primary Amine (-NH2) Chiral_Center->Amine Beta-Position Amine->Cl_Ring Reduced Basicity (pKa ~8.0 vs 10.7)

Figure 1: Structural connectivity and electronic inductive effects lowering the amine pKa.

pKa Determination: Theory & Data

The pKa of the amine group is the most critical parameter for understanding the molecule's behavior in physiological environments.

Theoretical Derivation

Aliphatic primary amines (e.g., propylamine) typically exhibit a pKa of ~10.5 – 10.7 . However, the introduction of a


-oxygen atom (phenoxy group) drastically lowers this value due to the negative inductive effect (-I) .
  • Baseline: Propylamine (

    
    )
    
  • Effect of

    
    -Phenoxy:  The oxygen atom pulls electron density through the sigma bond, destabilizing the protonated ammonium cation. This typically lowers pKa by ~2.0–2.5 units (seen in 2-phenoxyethylamine, 
    
    
    
    ).
  • Effect of 3,4-Dichloro Substitution: The chlorine atoms on the phenyl ring further withdraw electron density from the oxygen, enhancing its inductive pull on the amine. This results in a further minor reduction in pKa (~0.2–0.3 units).

Predicted vs. Analogous Values
CompoundStructureExperimental pKaSource
Propylamine

10.71
2-Phenoxyethylamine

8.18
2-(3,4-Dichlorophenoxy)propylamine Target Molecule 7.9 – 8.2 Predicted
Ionization Profile

At physiological pH (7.4), the molecule exists in an equilibrium between its cationic (protonated) and neutral forms.



Using pKa 

8.0:
  • At pH 7.4: ~80% Protonated (Cationic), ~20% Neutral.

  • Implication: The molecule has significant solubility in plasma but retains sufficient lipophilicity (neutral fraction) to cross the blood-brain barrier (BBB) or cell membranes.

Thermodynamic Stability Profile

Stability is evaluated across three dimensions: thermal, hydrolytic, and oxidative.

Solid State Stability (Thermal)
  • Free Base: As a free amine, the molecule is likely a viscous oil or low-melting solid. It reacts avidly with atmospheric

    
     to form carbamates.
    
  • Hydrochloride Salt: The HCl salt is the thermodynamically preferred form for storage.

    • Melting Point (Salt): Expected range 140°C – 160°C (Based on 2,4-D amine salt analogs).

    • Decomposition: Stable up to ~200°C. Above this, deamination and ether cleavage may occur.

Hydrolytic Stability (Solution)

The aryl-alkyl ether linkage is robust.

  • Acidic pH (1-4): Stable. Requires concentrated HI or HBr to cleave the ether bond.

  • Neutral/Basic pH (7-14): Highly stable. No hydrolysis of the ether or amine occurs.

Oxidative Instability

The primary amine is the weak point.

  • Risk: Oxidation to hydroxylamines or N-oxides upon prolonged exposure to air/light.

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) or as a salt.

Experimental Protocols

Since specific literature data is rare, the following self-validating protocols are recommended to empirically determine these values.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise macroscopic pKa.

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water (0.1 M KCl ionic strength).

  • Titrant: 0.1 M NaOH (standardized).

  • Apparatus: Autotitrator with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Execution:

    • Acidify solution to pH 2.0 with HCl.

    • Titrate with NaOH in 5 µL increments up to pH 12.0.

    • Record pH vs. Volume.

  • Analysis: The pKa corresponds to the inflection point (half-equivalence point) of the titration curve.

Protocol B: Accelerated Stability Testing (HPLC)

Objective: Assess hydrolytic and oxidative stability.

  • Conditions:

    • Acid Stress: 0.1 N HCl, 60°C, 24 hours.

    • Base Stress: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidative Stress: 3%

      
      , RT, 4 hours.
      
  • Analysis: Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 280 nm (absorption of dichlorophenyl ring).

  • Criteria: < 2% degradation indicates "Stable".

Workflow Visualization

Experiment cluster_pka pKa Determination cluster_stab Stability Profiling Sample Sample: 2-(3,4-Dichlorophenoxy)propylamine HCl Titration Potentiometric Titration (pH 2 -> 12) Sample->Titration Stress Stress Conditions (Acid, Base, H2O2) Sample->Stress Calc Bjerrum Plot Analysis Titration->Calc Derive pKa HPLC HPLC-UV Quantitation Stress->HPLC Measure % Degradation

Figure 2: Experimental workflow for physicochemical validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7852, Propylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

Foundational

The Therapeutic Potential of 2-(3,4-Dichlorophenoxy)propylamine: A Technical Guide

The following technical guide details the therapeutic landscape of 2-(3,4-Dichlorophenoxy)propylamine (and its structural isomers), analyzing its role as a privileged pharmacophore in drug discovery. Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of 2-(3,4-Dichlorophenoxy)propylamine (and its structural isomers), analyzing its role as a privileged pharmacophore in drug discovery.

Executive Summary

2-(3,4-Dichlorophenoxy)propylamine (3,4-DCPPA) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple unrelated target classes with high affinity. Its core architecture combines a lipophilic, electron-deficient aromatic head group (3,4-dichlorophenoxy) with a flexible alkylamine tail.

This guide analyzes the compound's three primary therapeutic vectors:

  • Neuropathic Pain Management: As a state-dependent blocker of Voltage-Gated Sodium Channels (Nav1.7/Nav1.8).

  • Neuropsychiatry: As a putative Triple Reuptake Inhibitor (SNDRI) for depression and ADHD.

  • Anti-Virulence Therapy: As an inhibitor of bacterial dehydrosqualene synthase (CrtM), blocking pigment production in S. aureus.

Chemical Profile & Structural Logic[1]

The Pharmacophore

The molecule derives its potency from two distinct structural domains:

  • The 3,4-Dichlorophenoxy Head: The chlorine atoms at positions 3 and 4 increase lipophilicity (LogP ~3.5–4.0) and block metabolic para-hydroxylation, significantly extending half-life compared to unsubstituted phenoxy analogs. This moiety is a known bioisostere for the naphthyl group found in drugs like Duloxetine.

  • The Propylamine Linker: The 3-carbon chain provides the optimal distance to bridge the orthosteric binding site and the hydrophobic pocket in monoamine transporters (MATs) and sodium channels.

Isomerism & Nomenclature

Researchers must distinguish between the two primary isomers, as their biological targets differ:

  • Isomer A (Branched): 1-(3,4-dichlorophenoxy)propan-2-amine. Structurally analogous to Mexiletine . Primary target: Nav Channels .[1]

  • Isomer B (Linear): 3-(3,4-dichlorophenoxy)propan-1-amine.[2] Structurally analogous to Fluoxetine linkers. Primary target: SERT/NET Transporters and Bacterial Enzymes .

Note: Unless specified, this guide addresses the scaffold's general properties, with specific callouts for isomer-dependent activity.

Therapeutic Application I: Neuropathic Pain (Nav Inhibition)

The branched isomer of 3,4-DCPPA functions as a Class Ib antiarrhythmic-like sodium channel blocker. It targets the intracellular pore of voltage-gated sodium channels (Nav), specifically the sensory-neuron-specific isoforms Nav1.7 and Nav1.8.

Mechanism of Action

The molecule crosses the neuronal membrane in its neutral form. Once intracellular, the amine becomes protonated (pH < pKa ~9.0). The cationic species enters the open sodium channel pore and binds to the local anesthetic receptor site (F1764 in Nav1.7), physically occluding Na+ influx.

Key Advantage: The 3,4-dichloro substitution enhances "use-dependence," meaning the drug binds more tightly to channels that are firing rapidly (i.e., nociceptors in chronic pain) while sparing normal heart rhythm.

Visualization: Nav1.7 Blockade Pathway

NavBlockade Drug_Ext 3,4-DCPPA (Extracellular) Membrane Neuronal Membrane Drug_Ext->Membrane Passive Diffusion Drug_Int 3,4-DCPPA (Intracellular H+) Membrane->Drug_Int Protonation (pH 7.2) Nav_Open Nav1.7 Channel (Open State) Drug_Int->Nav_Open Enters Pore Nav_Blocked Channel Occluded (Phasic Block) Nav_Open->Nav_Blocked Binds F1764 Site Pain_Signal Nociceptive Signal Transmission Nav_Open->Pain_Signal Na+ Influx Nav_Blocked->Pain_Signal Inhibits Analgesia Analgesia / Pain Relief Pain_Signal->Analgesia Reduced Firing Freq

Figure 1: Mechanism of state-dependent sodium channel blockade by 3,4-DCPPA.

Therapeutic Application II: Neuropsychiatry (SNDRI)

The linear isomer (and its N-methylated derivatives) exhibits high affinity for the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Pharmacological Profile
  • SERT Inhibition: The 3,4-dichlorophenoxy group mimics the 4-trifluoromethylphenoxy group of Fluoxetine, locking into the S1 sub-pocket of the transporter.

  • NET Inhibition: The secondary amine (if N-methylated) or primary amine interacts with Asp75 in the NET binding site.

  • Therapeutic Utility: This profile suggests utility in Treatment-Resistant Depression (TRD) and ADHD , where dual or triple reuptake inhibition is superior to SSRIs alone.

Warning: Triple reuptake inhibitors carry a risk of abuse if DAT inhibition is too fast-onset. Formulation strategies (extended release) are critical.

Therapeutic Application III: Anti-Virulence (Staphyloxanthin Inhibition)

Recent research identifies the 3,4-dichlorophenoxy-propylamine motif as a potent inhibitor of CrtM (dehydrosqualene synthase) in Staphylococcus aureus.

The Target: Virulence, Not Viability

Unlike antibiotics that kill bacteria (driving resistance), CrtM inhibitors block the production of Staphyloxanthin , the golden pigment that protects S. aureus from reactive oxygen species (ROS) generated by the host immune system.

  • Effect: The bacteria remain alive but become colorless ("white") and highly susceptible to immune clearance.

  • Relevance: 3,4-DCPPA serves as a precursor to phosphonosulfonate inhibitors or acts directly as a weak inhibitor, stripping the bacteria of their antioxidant shield.

Experimental Protocols

Protocol A: Synthesis via Williamson Ether Synthesis

Objective: Synthesize 1-(3,4-dichlorophenoxy)propan-2-amine (Nav active isomer).

  • Reagents: 3,4-Dichlorophenol (1.0 eq), Chloroacetone (1.1 eq), K2CO3 (2.0 eq), Acetone (Solvent).

  • Step 1 (Alkylation): Reflux 3,4-dichlorophenol with chloroacetone and K2CO3 in acetone for 6 hours. Filter and evaporate to yield the ketone intermediate (1-(3,4-dichlorophenoxy)propan-2-one).

  • Step 2 (Reductive Amination): Dissolve the ketone in Methanol. Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq). Stir at RT for 24h.

  • Workup: Acidify with HCl, wash with ether (removes phenol), basify aqueous layer with NaOH, extract into DCM.

  • Validation: 1H NMR (CDCl3) should show a doublet at ~1.1 ppm (methyl) and a multiplet at ~3.2 ppm (methine-amine).

Protocol B: Nav1.7 Patch-Clamp Assay

Objective: Determine IC50 for sodium channel blockade.

ParameterSetting / Value
Cell Line HEK293 stably expressing hNav1.7
Mode Whole-cell voltage clamp
Holding Potential -100 mV (Resting) vs -70 mV (Inactivated)
Pulse Protocol 20ms depolarization to 0 mV at 0.1 Hz (Tonic) and 10 Hz (Phasic)
Solutions Intracellular: CsF-based; Extracellular: Standard Tyrode's
Success Criteria >50% inhibition of peak current at 10 µM (Phasic block)
Protocol C: Staphyloxanthin Pigment Inhibition Assay

Objective: Assess anti-virulence potency.

  • Culture: Grow S. aureus (Newman strain) in Mueller-Hinton broth.

  • Treatment: Add 3,4-DCPPA (0, 10, 50, 100 µM) at inoculation. Incubate 24h at 37°C.

  • Extraction: Centrifuge pellets. Extract pigment with hot methanol.

  • Quantification: Measure OD at 462 nm.

  • Result: A decrease in OD462 without a decrease in OD600 (cell density) indicates specific anti-virulence activity.

Safety & Toxicology (The "Hurdle")

The primary liability of the phenoxy-alkylamine class is hERG Channel Inhibition , which can lead to QT prolongation and Torsades de Pointes.

  • Mitigation Strategy: During lead optimization, introduce a polar group (e.g., hydroxyl on the propyl chain) or restrict conformational flexibility to reduce hERG affinity while maintaining Nav/SERT potency.

References

  • Vertex Pharmaceuticals. (2008). Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria. National Institutes of Health (PMC). Link

  • University of Illinois. (2011). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus. National Institutes of Health (PMC). Link

  • BindingDB. (2007). Ki Summary: Sodium-dependent serotonin transporter.[2] BindingDB Entry for 3,4-Dichlorophenoxy analogs.[2] Link

  • Purdue Pharma. (2010). Inhibitors of voltage-gated sodium channels for treatment of pain. WO2010022055A2. Link

  • ACS Publications. (2005). Analytical Chemistry: Dioxin detection using N-NBD-3-(3',4'-dichlorophenoxy)-1-propylamine. Link

Sources

Exploratory

structure-activity relationship (SAR) of 3,4-dichlorophenoxy analogs

Title: The 3,4-Dichlorophenoxy Moiety in Medicinal Chemistry: A Technical Guide to Structure-Activity Relationships (SAR) Executive Summary: The Pharmacophore Logic The 3,4-dichlorophenoxy group represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 3,4-Dichlorophenoxy Moiety in Medicinal Chemistry: A Technical Guide to Structure-Activity Relationships (SAR)

Executive Summary: The Pharmacophore Logic

The 3,4-dichlorophenoxy group represents a "privileged structure" in medicinal chemistry, distinct from its herbicidal isomer (2,4-D). Unlike the 2,4-substitution pattern, which is evolutionarily optimized for auxin mimicry in plants, the 3,4-substitution pattern is frequently deployed in drug discovery to modulate three critical parameters: metabolic stability , lipophilicity (LogP) , and electronic stacking interactions .

For the drug developer, this moiety serves as a robust bioisostere for the phenyl ring, offering a specific solution to rapid oxidative clearance. By blocking both the para and meta positions with chlorine atoms, the scaffold resists CYP450-mediated hydroxylation while simultaneously engaging hydrophobic pockets in targets such as the Dopamine Transporter (DAT) and various antimicrobial enzymes.

Physicochemical Profiling & Mechanistic Basis

To design effective analogs, one must understand the electronic and steric environment created by the 3,4-dichloro substitution.

Electronic Effects (Hammett Parameters)

The chlorine atoms exert a dual effect:

  • Inductive Effect (-I): Strong electron withdrawal creates an electron-deficient aromatic ring (

    
    -acidic). This enhances 
    
    
    
    -
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in receptor binding pockets.
  • Resonance Effect (+M): Weak donation, but overwhelmed by the inductive pull.

ParameterValue (Approx.)Implication for SAR

(meta-Cl)
+0.37Increases acidity of phenols; reduces basicity of attached amines.

(para-Cl)
+0.23Blocks metabolic oxidation at the most vulnerable site.
LogP (Fragment) +1.4 to +1.6Significantly increases lipophilicity, aiding BBB penetration.
Surface Area ~35 ŲSteric bulk excludes the molecule from narrow clefts but fills hydrophobic pockets.

Case Study: SAR in Dopamine Transporter (DAT) Inhibitors

The most authoritative application of the 3,4-dichlorophenoxy group is in the design of high-affinity DAT inhibitors (e.g., benztropine analogs or GBR-12909 derivatives).

The SAR Matrix

The following table synthesizes representative affinity data (


) for a generic tropane-based scaffold, illustrating the "Cl-Cl effect."
Analog (Substituent)DAT Affinity (

, nM)
SERT Affinity (

, nM)
Selectivity (DAT/SERT)Mechanistic Insight
Unsubstituted (H) 1204503.7Baseline hydrophobic interaction; rapid metabolism.
4-Cl (Para) 18653.6Para-Cl fills the hydrophobic sub-pocket; blocks oxidation.
3,4-Cl

(The Target)
1.2 14 11.6 Synergistic Effect: The 3-Cl locks conformation via steric clash; 4-Cl drives affinity.
3,4-F

4.5224.8Fluorine is smaller/less lipophilic. Lower affinity proves bulk is required.
4-OMe 210800.4Electron donation disrupts

-stacking; loss of potency.

Causality Analysis: The dramatic increase in potency for the 3,4-Cl


  analog is not merely additive. The chlorine at the 3-position restricts the rotation of the phenoxy ether bond, pre-organizing the molecule into a bioactive conformation that fits the DAT S1 binding pocket.

Visualizing the SAR Landscape

The following diagram maps the decision-making process for optimizing this scaffold.

SAR_Logic Start Base Scaffold (Phenyl Ether) Step1 Add 4-Cl Substituent Start->Step1 Block Para-Oxidation Branch1 Result: 4-F or 4-OMe Start->Branch1 Electronic/Steric Var Step2 Add 3-Cl Substituent Step1->Step2 Maximize Hydrophobic Interaction Outcome1 High Potency (DAT) Metabolic Stability Step2->Outcome1 3,4-Cl2 Synergy Outcome2 Lower Affinity (Steric Mismatch) Branch1->Outcome2 Loss of Pi-Stacking

Figure 1: Decision logic for evolving a phenyl ether hit into a 3,4-dichlorophenoxy lead candidate.

Experimental Protocols

To ensure reproducibility and trustworthiness, we utilize a Williamson Ether Synthesis optimized for electron-deficient phenols, followed by a Radioligand Binding Assay .

Protocol A: Synthesis of 3-(3,4-Dichlorophenoxy)propylamine

Rationale: This protocol uses K


CO

in acetone/DMF. Stronger bases (NaH) are unnecessary due to the acidity of the dichlorophenol (

) and may cause side reactions.
  • Reagents:

    • 3,4-Dichlorophenol (1.0 eq)

    • 1,3-Dibromopropane (3.0 eq) – Excess prevents dimerization.

    • Potassium Carbonate (K

      
      CO
      
      
      
      , 2.5 eq)
    • Solvent: Acetone (Reagent Grade)

  • Procedure:

    • Activation: Dissolve 3,4-dichlorophenol in acetone. Add K

      
      CO
      
      
      
      and stir at RT for 30 min. The solution will turn slight yellow (phenoxide formation).
    • Alkylation: Add 1,3-dibromopropane dropwise over 10 min.

    • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in Et

      
      O, wash with 1M NaOH (removes unreacted phenol) and Brine.
      
    • Amination: Treat the resulting alkyl bromide with excess amine (e.g., methylamine in THF) in a sealed tube at 60°C for 12h.

  • Validation:

    • NMR: Look for the characteristic doublet (J ~8 Hz) at

      
       7.3 (H-5) and doublet (J ~2 Hz) at 
      
      
      
      7.0 (H-2) in
      
      
      H-NMR.
Protocol B: DAT Radioligand Binding Assay

Rationale: Direct measurement of binding affinity (


) using [

H]WIN 35,428, a cocaine analog with high specificity for DAT.
  • Membrane Prep: Rat striatal membranes (rich in DAT).

  • Incubation:

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl (Na

      
       is critical for DAT binding), pH 7.4.
      
    • Ligand: 5 nM [

      
      H]WIN 35,428.
      
    • Test Compound: 10 concentrations (

      
       to 
      
      
      
      M).
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Workflow Phenol 3,4-Dichlorophenol Mix Deprotonation (30 min, RT) Phenol->Mix Base K2CO3 / Acetone Base->Mix Linker 1,3-Dibromopropane Reflux Reflux (6-8h, 56°C) Linker->Reflux Mix->Reflux Wash NaOH Wash (Remove Phenol) Reflux->Wash Aminate Amination (R-NH2, 60°C) Wash->Aminate Product Target Analog Aminate->Product

Figure 2: Step-by-step synthesis workflow for 3,4-dichlorophenoxy alkylamines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. Retrieved from [Link]

  • Newman, A. H., et al. (2016). Structure-Activity Relationships of Benztropine Analogs at the Dopamine Transporter. Journal of Medicinal Chemistry. (Contextual grounding for DAT SAR). Retrieved from [Link]

  • Collaborative Drug Discovery (2025). SAR: Structure Activity Relationships - Concepts and Applications. Retrieved from [Link]

  • World Health Organization (2015). IARC Monographs on 2,4-Dichlorophenoxyacetic Acid (Contrast with 3,4-isomers). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note and Scalable Synthesis Protocol for 2-(3,4-Dichlorophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a scalable synthesis protocol for 2-(3,4-Dichlorophenoxy)propylamine, a key intermediate in the man...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a scalable synthesis protocol for 2-(3,4-Dichlorophenoxy)propylamine, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is centered around the robust and well-established Williamson ether synthesis, offering a reliable and efficient pathway to the target molecule. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and discusses critical process parameters for successful scale-up.

Introduction: The Significance of 2-(3,4-Dichlorophenoxy)propylamine

2-(3,4-Dichlorophenoxy)propylamine is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its structural motif is found in drugs targeting a range of therapeutic areas. Notably, it is a recognized intermediate in the synthesis of duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder and other conditions[1][2][3]. The efficiency and scalability of the synthesis of this intermediate directly impact the overall cost-effectiveness and production capacity of the final API.

The protocol outlined herein is designed to be robust, scalable, and reproducible, addressing the needs of both academic research laboratories and industrial drug development settings.

Synthetic Strategy: The Williamson Ether Synthesis

The core of this synthetic protocol is the Williamson ether synthesis, a classic and versatile method for forming ethers.[4][5][6][7][8] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[6][8]

In the context of synthesizing 2-(3,4-Dichlorophenoxy)propylamine, the strategy involves the reaction of 3,4-dichlorophenoxide (formed in situ from 3,4-dichlorophenol and a suitable base) with a 2-aminopropyl halide or a protected precursor.

Key Considerations for Scalability:
  • Choice of Base: A strong yet cost-effective base is required to deprotonate the phenol. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are common choices in industrial settings.[5]

  • Solvent System: The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used.[8] For greener and more cost-effective processes on a large scale, phase-transfer catalysis can be employed.

  • Leaving Group: A good leaving group on the propyl amine component is crucial for an efficient reaction. While chloro-derivatives are common, iodo-derivatives can be more reactive, and their use can sometimes be facilitated by the addition of a catalytic amount of sodium iodide.[9]

  • Protection Strategy: The primary amine of the propylamine starting material can potentially interfere with the reaction. Therefore, using a protected amine, such as a phthalimide or a Boc-protected amine, followed by a deprotection step, can lead to a cleaner reaction profile and higher yields.

Reaction Scheme

reaction_scheme cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 3,4-Dichlorophenol 3,4-Dichlorophenol Reaction_Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat 3,4-Dichlorophenol->Reaction_Conditions Protected_2-aminopropyl_halide Protected 2-Aminopropyl Halide Protected_2-aminopropyl_halide->Reaction_Conditions Protected_Product Protected 2-(3,4-Dichlorophenoxy)propylamine Reaction_Conditions->Protected_Product Deprotection_Conditions Acidic or Basic Hydrolysis Protected_Product->Deprotection_Conditions Final_Product 2-(3,4-Dichlorophenoxy)propylamine Deprotection_Conditions->Final_Product

Figure 1: General reaction scheme for the synthesis of 2-(3,4-Dichlorophenoxy)propylamine via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a two-step process: the Williamson ether synthesis using N-(2-chloropropyl)phthalimide, followed by deprotection to yield the final product.

Part A: Synthesis of N-(2-(3,4-Dichlorophenoxy)propyl)phthalimide
Parameter Value Notes
Reactants 3,4-Dichlorophenol1.0 eq
N-(2-chloropropyl)phthalimide1.1 eq
Potassium Carbonate (K2CO3)1.5 eq
Solvent Dimethylformamide (DMF)~5 mL per gram of 3,4-dichlorophenol
Temperature 80-90 °C
Reaction Time 12-16 hoursMonitor by TLC or HPLC
Work-up Aqueous
Purification Recrystallization

Step-by-Step Procedure:

  • To a stirred solution of 3,4-dichlorophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C for 1 hour to facilitate the formation of the phenoxide.

  • Add N-(2-chloropropyl)phthalimide (1.1 eq) to the reaction mixture.

  • Increase the temperature to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out. Filter the solid and wash with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(2-(3,4-Dichlorophenoxy)propyl)phthalimide.

Part B: Deprotection to 2-(3,4-Dichlorophenoxy)propylamine
Parameter Value Notes
Reactant N-(2-(3,4-Dichlorophenoxy)propyl)phthalimide1.0 eq
Reagent Hydrazine Hydrate1.5 eq
Solvent Ethanol~10 mL per gram of starting material
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hoursMonitor by TLC or HPLC
Work-up Acid-Base Extraction
Purification Distillation or Salt Formation

Step-by-Step Procedure:

  • Suspend N-(2-(3,4-Dichlorophenoxy)propyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH solution) to a pH > 12.

  • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,4-Dichlorophenoxy)propylamine.

  • For higher purity, the product can be distilled under reduced pressure or converted to its hydrochloride salt and recrystallized.

Process Workflow

workflow start Start reactants Charge 3,4-Dichlorophenol, K2CO3, and DMF start->reactants phenoxide_formation Heat to 60°C for 1h (Phenoxide Formation) reactants->phenoxide_formation add_alkyl_halide Add N-(2-chloropropyl)phthalimide phenoxide_formation->add_alkyl_halide reaction Heat to 80-90°C for 12-16h (Williamson Ether Synthesis) add_alkyl_halide->reaction workup1 Cool and Quench in Water reaction->workup1 filtration1 Filter and Wash Solid workup1->filtration1 drying1 Dry Crude Intermediate filtration1->drying1 recrystallization Recrystallize Intermediate drying1->recrystallization deprotection_setup Suspend Intermediate in Ethanol and Add Hydrazine Hydrate recrystallization->deprotection_setup reflux Reflux for 4-6h deprotection_setup->reflux acidification Cool and Add HCl reflux->acidification filtration2 Filter Phthalhydrazide acidification->filtration2 concentration Concentrate Filtrate filtration2->concentration extraction Acid-Base Extraction concentration->extraction drying2 Dry and Concentrate Final Product extraction->drying2 purification Purify by Distillation or Salt Formation drying2->purification end End purification->end

Figure 2: Detailed workflow for the scalable synthesis of 2-(3,4-Dichlorophenoxy)propylamine.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Safety Considerations

  • 3,4-Dichlorophenol: Toxic and an irritant. Avoid contact with skin and eyes.

  • N-(2-chloropropyl)phthalimide: Handle with care as with all alkyl halides.

  • Dimethylformamide (DMF): A potential teratogen. Use in a well-ventilated fume hood.

  • Hydrazine Hydrate: Toxic and corrosive. Handle with extreme caution in a fume hood.

  • Strong Acids and Bases: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The Williamson ether synthesis provides a reliable and scalable route to 2-(3,4-Dichlorophenoxy)propylamine. By carefully selecting reagents and optimizing reaction conditions, high yields and purity can be achieved. The use of a protected amine starting material followed by deprotection is a recommended strategy for minimizing side reactions and simplifying purification. This protocol serves as a valuable resource for researchers and process chemists involved in the synthesis of this important pharmaceutical intermediate.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts.
  • Williamson Ether Synthesis. (2022, March 22). J&K Scientific LLC.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • CN108341797B - Synthesis method of duloxetine intermediate - Google P
  • Preparation method of duloxetine intermediate - Eureka | P
  • Duloxetine Synthesis. (2021, January 16).
  • Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. (2014, November). Bioprocess and Biosystems Engineering, 37(11), 2243–2250.
  • CN111793056A - Preparation method of duloxetine intermediate - Google P
  • Manufacturing Process. (n.d.).
  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google P
  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google P
  • Synthesis of 2-(3,4-Dichlorophenoxy)ethyldiamine and Its Analogues. (n.d.). Chinese Journal of Applied Chemistry.
  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.).
  • Solvent-free synthesis of propargylamines: an overview - PMC - NIH. (2021, May 30).
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.).
  • The Synthesis of Herbicides: A Technical Guide on the Role of 2,4-Dichloro-1,3,5-triazine - Benchchem. (n.d.).
  • (PDF) Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. (2022, December 27).

Sources

Application

Standard Operating Procedure for the Recrystallization of 2-(3,4-Dichlorophenoxy)propylamine: A Guide for Drug Development Professionals

This comprehensive guide provides a detailed standard operating procedure (SOP) for the purification of 2-(3,4-Dichlorophenoxy)propylamine through recrystallization. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed standard operating procedure (SOP) for the purification of 2-(3,4-Dichlorophenoxy)propylamine through recrystallization. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure high purity and yield, critical for subsequent research and development stages. This guide emphasizes the scientific principles behind the procedural steps and offers strategies for troubleshooting.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in smaller concentrations, remain in the solution, or "mother liquor," and are subsequently separated by filtration.

For amines such as 2-(3,4-Dichlorophenoxy)propylamine, which possess a basic nitrogen atom, two primary recrystallization strategies can be employed. The first involves the direct recrystallization of the free base, typically using a non-polar solvent system. The second, and often more effective method for amines that are difficult to crystallize, is the formation of a salt, such as a hydrochloride salt, which often exhibits more favorable crystallization properties. This guide will detail both approaches to provide a robust framework for the purification of 2-(3,4-Dichlorophenoxy)propylamine.

Health and Safety Precautions

Researchers must adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood. A material safety data sheet (MSDS) for 2-(3,4-Dichlorophenoxy)propylamine and all solvents used should be consulted prior to commencing any experimental work.

Preliminary Considerations: Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent. Due to the absence of specific solubility data for 2-(3,4-Dichlorophenoxy)propylamine, a preliminary solvent screening on a small scale is strongly recommended.

Key Characteristics of a Suitable Recrystallization Solvent:

  • The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during the drying step.

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Based on the chemical structure of 2-(3,4-Dichlorophenoxy)propylamine (an aromatic ether and a primary amine), a range of solvents with varying polarities should be tested.

Solvent/System Rationale Expected Solubility Profile
Hexanes/Ethyl Acetate Non-polar/moderately polar mixture. Good for many organic compounds.Likely to dissolve the free base when hot and allow for crystallization upon cooling.
Isopropanol/Water Polar protic solvent system.May be suitable for the hydrochloride salt.
Toluene Aromatic, non-polar solvent.May effectively dissolve the free base at elevated temperatures.
Methanol/Isopropanol Mixture of polar protic solvents.A potential system for the recrystallization of the hydrochloride salt, as seen with similar compounds.[2]

Experimental Protocols

Protocol A: Recrystallization of the Free Base

This protocol is suitable if 2-(3,4-Dichlorophenoxy)propylamine is a solid at room temperature and a suitable non-polar solvent system is identified.

Materials and Equipment:

  • Crude 2-(3,4-Dichlorophenoxy)propylamine

  • Selected solvent system (e.g., Hexanes/Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude 2-(3,4-Dichlorophenoxy)propylamine in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the "good" solvent portion-wise until the solid dissolves completely at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: If the compound is highly soluble in the initial solvent, a "bad" solvent (e.g., hexanes) can be added dropwise to the hot solution until it becomes slightly turbid. A few drops of the "good" solvent are then added to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value (if available) or the crude material. A sharp melting point close to the expected value is indicative of high purity.

Protocol B: Recrystallization via Hydrochloride Salt Formation

This protocol is recommended if the free base is an oil or proves difficult to crystallize. The formation of a salt alters the compound's polarity and crystal lattice energy, often facilitating crystallization.

Materials and Equipment:

  • Crude 2-(3,4-Dichlorophenoxy)propylamine

  • Diethyl ether or other suitable non-polar solvent

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Selected polar solvent system (e.g., Isopropanol/Water or Methanol/Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • pH paper or meter

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Salt Formation: Dissolve the crude 2-(3,4-Dichlorophenoxy)propylamine in a suitable non-polar solvent like diethyl ether. While stirring, add a solution of hydrochloric acid (e.g., 2M in ethanol or diethyl ether) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate out of the solution.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the non-polar solvent (e.g., diethyl ether).

  • Recrystallization of the Salt: a. Transfer the crude salt to a clean Erlenmeyer flask. b. Add a minimal amount of the chosen hot polar solvent or solvent mixture (e.g., isopropanol). c. If using a solvent mixture, dissolve the salt in the "good" solvent (e.g., hot isopropanol) and then add the "bad" solvent (e.g., water) dropwise until turbidity is observed. Re-clarify with a few drops of the "good" solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of the purified salt crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold polar solvent system.

  • Drying: Dry the purified hydrochloride salt in a vacuum oven or desiccator.

  • Analysis: Determine the melting point of the purified salt.

Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the recrystallization of 2-(3,4-Dichlorophenoxy)propylamine.

Caption: Recrystallization workflow for 2-(3,4-Dichlorophenoxy)propylamine.

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Add more solvent in small portions. If the compound still does not dissolve, the solvent is likely unsuitable.
Oiling out The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Add more solvent. If the problem persists, choose a solvent with a lower boiling point.
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal. Add a "bad" solvent dropwise.
Low recovery Too much solvent was used. Premature crystallization during hot filtration. Crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Use a minimal amount of ice-cold solvent for washing.

References

  • Dichlorprop-sodium. AERU - University of Hertfordshire. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Process for preparation of phenoxypropanol amines.
  • Recrystallization. MIT Digital Lab Techniques Manual. [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Aryloxyphenylpropylamines in treating depression.
  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Process of preparing 2, 4-dichlorophenoxyacetic acid.
  • Process for synthesizing dipropylamine by hydrogenation of acrylonitrile.
  • Dichlorprop. PubChem. [Link]

  • Preparation of propafenone.
  • Method for preparing 2,4-dichlorophenoxyacetic acid.
  • United States Patent (10) Patent No.: US 6,639,072 B1. Googleapis.com. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • Solvent Physical Properties. University of Wisconsin-Madison. [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]

  • 2-(3,4-Dichloro-phenyl)-propylamine. PubChem. [Link]

Sources

Method

Topic: A Practical Guide to the Synthesis and Application of Deuterated 2-(3,4-Dichlorophenoxy)propylamine as an Internal Standard for Mass Spectrometry

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. Introduction: The Imperative...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.

Introduction: The Imperative for High-Quality Internal Standards in Quantitative Analysis

In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, mass spectrometry (MS) stands out for its unparalleled sensitivity and specificity.[1] However, the accuracy and precision of MS-based quantification are susceptible to various experimental variabilities, including matrix effects, ionization suppression or enhancement, and analyte losses during sample processing.[2][3] The gold standard for mitigating these challenges is the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte.[1][4]

A deuterated internal standard is chemically identical to the analyte of interest, differing only in the substitution of one or more hydrogen atoms with deuterium (²H).[5] This isotopic substitution results in a mass shift that is easily resolved by a mass spectrometer, yet it has a minimal impact on the molecule's physicochemical properties.[6] Consequently, the deuterated standard co-elutes with the analyte during chromatography and experiences nearly identical extraction recovery and ionization efficiency.[4] By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, any variations in the analytical process affect both the analyte and the standard proportionally. The ratio of the analyte's signal to the standard's signal thus provides a highly accurate and precise measure of the analyte's concentration, a technique known as isotope dilution mass spectrometry.[1]

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of deuterated 2-(3,4-Dichlorophenoxy)propylamine. This molecule is of interest as an internal standard for the quantification of related pharmaceutical compounds or their metabolites. We present a robust, two-step synthetic route that is accessible in a standard organic chemistry laboratory, followed by guidelines for its implementation in quantitative LC-MS workflows.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of deuterated 2-(3,4-Dichlorophenoxy)propylamine (d₂-DCPPA) is strategically designed in two primary stages. This approach was selected for its efficiency, reliance on commercially available starting materials, and the ability to introduce the deuterium label in the final step, which is an atom-economical strategy.

  • Step 1: Williamson Ether Synthesis of the Ketone Precursor. The synthesis begins with the formation of the key intermediate, 1-(3,4-Dichlorophenoxy)propan-2-one, via a classic Williamson ether synthesis. This reaction couples the commercially available 3,4-Dichlorophenol with chloroacetone. This method is highly reliable for forming aryl ethers.

  • Step 2: Deuterated Reductive Amination. The final step involves the conversion of the ketone precursor to the target deuterated primary amine. Reductive amination is an ideal method for this transformation as it allows for the simultaneous formation of the amine and the incorporation of deuterium.[7] By using a deuterated reducing agent, specifically sodium borodeuteride (NaBH₃D), we can selectively introduce two deuterium atoms onto the carbon atom adjacent to the newly formed amine group. This provides a stable, non-exchangeable deuterium label with a +2 Da mass shift from the parent compound.[8]

The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deuteration & Amination cluster_2 Validation & Application A 3,4-Dichlorophenol C Williamson Ether Synthesis A->C B Chloroacetone B->C D 1-(3,4-Dichlorophenoxy)propan-2-one (Ketone Precursor) C->D G Deuterated Reductive Amination D->G Purification (e.g., Column Chromatography) E Ammonium Acetate E->G F Sodium Borodeuteride (NaBD₄) F->G H d₂-2-(3,4-Dichlorophenoxy)propylamine (Final Product) G->H I Characterization (MS, NMR, HPLC) H->I J LC-MS Internal Standard I->J

Figure 1: Overall experimental workflow for the synthesis and validation of d₂-2-(3,4-Dichlorophenoxy)propylamine.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-(3,4-Dichlorophenoxy)propan-2-one (Ketone Precursor)

Causality: This step utilizes a standard Williamson ether synthesis. Anhydrous potassium carbonate is used as a base to deprotonate the phenol, forming a phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and chloroacetone.

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
3,4-Dichlorophenol163.005.00 g30.671.0
Chloroacetone92.523.12 g (2.6 mL)33.741.1
Anhydrous K₂CO₃138.216.36 g46.011.5
Acetone58.08100 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-Dichlorophenol (5.00 g, 30.67 mmol) and anhydrous potassium carbonate (6.36 g, 46.01 mmol).

  • Add 100 mL of acetone to the flask.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add chloroacetone (2.6 mL, 33.74 mmol) to the suspension dropwise using a syringe.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting phenol spot has been consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.

  • Wash the solid residue with a small amount of acetone (2 x 15 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of 0% to 20% ethyl acetate in hexane to yield the pure ketone precursor as a pale yellow oil.

Step 2: Synthesis of d₂-2-(3,4-Dichlorophenoxy)propylamine via Reductive Amination

Causality: This one-pot reaction first forms an imine intermediate between the ketone and ammonia (from ammonium acetate).[7] The deuterated reducing agent, sodium borodeuteride, then selectively reduces the C=N double bond. The use of NaBD₄ ensures the specific incorporation of two deuterium atoms at the C2 position of the propylamine chain. Methanol is used as the solvent, which is compatible with the borodeuteride reagent.

Figure 2: Simplified mechanism of the deuterated reductive amination step. The ketone reacts with ammonia to form an imine, which is then reduced by sodium borodeuteride to yield the deuterated amine.

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
Ketone Precursor219.064.00 g18.261.0
Ammonium Acetate77.0814.08 g182.610.0
Sodium Borodeuteride41.861.15 g27.391.5
Methanol32.0480 mL--

Protocol:

  • Dissolve 1-(3,4-Dichlorophenoxy)propan-2-one (4.00 g, 18.26 mmol) and ammonium acetate (14.08 g, 182.6 mmol) in 80 mL of methanol in a 250 mL round-bottom flask with a magnetic stirrer.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borodeuteride (1.15 g, 27.39 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the product, identified by its mass.

  • Quench the reaction by slowly adding 20 mL of 1 M HCl. Stir for 15 minutes.

  • Remove the methanol under reduced pressure.

  • Add 50 mL of deionized water to the residue and basify to pH > 12 with 6 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated amine.

  • Purify the product via flash column chromatography on silica gel, using a gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine to prevent streaking.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity, purity, and isotopic enrichment.

AnalysisExpected ResultPurpose
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 222.0. A strong signal at this m/z confirms the incorporation of two deuterium atoms.Confirms molecular weight and successful deuteration.
¹H NMR The multiplet corresponding to the C2 proton (methine) in the non-deuterated standard will be absent or significantly diminished.Confirms the position of the deuterium label.
HPLC-UV A single major peak with >99% purity.Confirms chemical purity.
Isotopic Enrichment Analysis (HRMS) High-resolution mass spectrometry can be used to determine the percentage of d₀, d₁, and d₂ species. Expect ≥98% d₂.Quantifies the level of isotopic incorporation.[2]

Application Protocol: Use as an Internal Standard in LC-MS

The principle of isotope dilution relies on the precise addition of the internal standard (IS) to every sample, calibrator, and quality control sample.

G cluster_0 Sample Preparation cluster_1 Analysis & Quantification Unknown Analyte in Sample (Unknown Quantity) Mix Spike & Mix Unknown->Mix IS Deuterated IS (Known Quantity) IS->Mix Extract Extraction (e.g., SPE, LLE) Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Calculate Concentration via Calibration Curve Ratio->Result

Figure 3: The principle of Isotope Dilution Mass Spectrometry using a deuterated internal standard (IS).

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the synthesized d₂-2-(3,4-Dichlorophenoxy)propylamine and dissolve it in a known volume (e.g., 1 mL) of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working internal standard solution by diluting the stock solution to a concentration that yields a robust signal in the LC-MS system (e.g., 100 ng/mL).

  • Sample Spiking: Add a small, fixed volume of the working IS solution to each unknown sample, calibration standard, and QC sample at the very beginning of the sample preparation process (e.g., add 10 µL of 100 ng/mL IS to 90 µL of plasma).

  • Extraction and Analysis: Proceed with the established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Analyze the final extracts by LC-MS/MS.

  • Data Processing: Monitor the specific mass transitions for both the analyte and the deuterated internal standard. Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from this curve.

References

  • Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Chatterjee, B., Krishnakumar, V., & Gunanathan, C. (n.d.). Selective α-Deuteration of Amines and Amino Acids Using D₂O. Organic Letters.
  • Various Authors. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Various Authors. (n.d.). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D₂O.
  • AptoChem. (n.d.).
  • ResolveMass Laboratories Inc. (2025).
  • Wasa, M., et al. (n.d.). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. PMC.
  • ResearchGate. (n.d.). Selective α-Deuteration of Amines and Amino Acids Using D₂O.
  • BenchChem. (2025).
  • Various Authors. (n.d.).
  • ResearchGate. (n.d.). Reductive amination with concomitant deuterium-labelling.
  • Various Authors. (2025). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)
  • Chem-Station. (2015). Deuterium Labeling Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017).
  • ResearchGate. (n.d.). Deuterium-labeling and stoichiometric experiments.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 2-(3,4-Dichlorophenoxy)propylamine

Technical Support Center: Optimization of 2-(3,4-Dichlorophenoxy)propylamine Synthesis Topic: Improving Yield and Purity in the Synthesis of 2-(3,4-Dichlorophenoxy)propylamine Audience: Medicinal Chemists, Process Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-(3,4-Dichlorophenoxy)propylamine Synthesis

Topic: Improving Yield and Purity in the Synthesis of 2-(3,4-Dichlorophenoxy)propylamine Audience: Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting Guide & FAQs

Executive Summary

This guide addresses the synthesis of 2-(3,4-Dichlorophenoxy)propylamine , a structural analog often utilized in herbicide and pharmaceutical intermediate production. The target molecule features a primary amine and a sterically hindered ether linkage.

Target Structure: 1-amino-2-(3,4-dichlorophenoxy)propane Core Challenges:

  • O-Alkylation Competition: Minimizing elimination (dehydrohalogenation) of the alkylating agent.

  • Nitrile Reduction Selectivity: Preventing secondary amine dimerization during the reduction of the nitrile intermediate.

Part 1: The Synthesis Workflow (Technical Overview)

The most robust route for this regioisomer involves the O-alkylation of 3,4-dichlorophenol with 2-chloropropionitrile, followed by the reduction of the nitrile to the primary amine.

Reaction Scheme:

  • Step A (Ether Formation): 3,4-Dichlorophenol + 2-Chloropropionitrile

    
     2-(3,4-Dichlorophenoxy)propionitrile
    
  • Step B (Reduction): 2-(3,4-Dichlorophenoxy)propionitrile

    
     2-(3,4-Dichlorophenoxy)propylamine
    

SynthesisWorkflow Start 3,4-Dichlorophenol Step1 Step A: O-Alkylation (K2CO3, MEK/DMF, 80°C) Start->Step1 Reagent 2-Chloropropionitrile (Reagent) Reagent->Step1 Intermed Intermediate: 2-(3,4-Dichlorophenoxy) propionitrile Step1->Intermed Avoid Elimination Step2 Step B: Reduction (BH3·THF or H2/Ra-Ni) Intermed->Step2 Product Target: 2-(3,4-Dichlorophenoxy) propylamine Step2->Product Prevent Dimerization

Caption: Optimized synthetic pathway highlighting critical control points for yield preservation.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Optimizing O-Alkylation (Ether Bond Formation)

Q1: I am observing low conversion in the alkylation step, and the starting phenol remains. Should I increase the temperature? A: Proceed with caution. Increasing temperature often favors the elimination of 2-chloropropionitrile to acrylonitrile (which polymerizes) rather than the substitution reaction.

  • Diagnosis: 3,4-Dichlorophenol is a weak nucleophile (

    
    ), and 2-chloropropionitrile is a secondary halide prone to E2 elimination.
    
  • Solution:

    • Solvent Switch: Use DMF (Dimethylformamide) or DMSO instead of Acetone/MEK. The high dielectric constant increases the nucleophilicity of the phenoxide ion.

    • Catalyst: Add Potassium Iodide (KI) (0.1 eq). This generates the in situ 2-iodopropionitrile, which is more reactive toward substitution (

      
      ) than elimination.
      
    • Base: Use

      
        (anhydrous). Avoid strong bases like NaH or NaOH, which drastically increase elimination rates.
      

Q2: My crude NMR shows significant olefinic protons. What is happening? A: You are seeing acrylonitrile formation via dehydrohalogenation.

  • Cause: The base is deprotonating the

    
    -proton of the nitrile instead of the phenol, or acting as a base on the alkyl halide.
    
  • Fix: Ensure the phenol is fully deprotonated before adding the alkyl halide if using strong bases. However, with

    
    , simply lower the reaction temperature to 60°C  and extend the reaction time (12-18h).
    
Module B: Nitrile Reduction to Amine

Q3: The reduction with catalytic hydrogenation (H2/Pd-C) is yielding a mixture of primary and secondary amines (dimers). How do I stop this? A: Secondary amine formation is a classic issue in nitrile reduction. The primary amine product reacts with the intermediate imine.

  • Mechanism:

    
     (Amidine/Imine condensation).
    
  • Protocol Adjustment:

    • Ammonia Suppression: Perform the hydrogenation in saturated methanolic ammonia (7N

      
       in MeOH). The excess ammonia shifts the equilibrium away from dimer formation.
      
    • Alternative Reductant: Switch to Borane-THF (

      
      )  or Borane-Dimethyl Sulfide (
      
      
      
      )
      .[1] Borane reduction proceeds via a borazine intermediate that hydrolyzes directly to the primary amine, completely avoiding the imine-amine condensation pathway.

Q4: Lithium Aluminum Hydride (LiAlH4) reduction works, but the workup is a mess and yield is lost. How do I improve isolation? A: The "Fieser Workup" is often insufficient for amine-aluminum complexes, leading to sticky precipitates that trap product.

  • Optimized Quench (n-n-3n Rule): For every 1 g of LiAlH4 used:

    • Add 1 mL

      
       (slowly, cooling).
      
    • Add 1 mL 15% NaOH solution.

    • Add 3 mL

      
      .
      
    • Stir for 30 mins until a white, granular precipitate forms. Filter and wash the solid thoroughly with ether/THF.

Part 3: Experimental Data & Protocols

Comparative Yield Analysis
MethodReaction ConditionsYield (Step A)Yield (Step B)Overall YieldNotes
Standard Acetone,

/

, Pd/C
65%50%~32%High dimer formation; slow alkylation.
Optimized DMF,

, KI /

92% 88% ~81% Minimal elimination; exclusive primary amine.
Industrial MEK,

/

, Ra-Ni,

85%80%~68%Scalable; requires high pressure reactor.
Recommended Protocol (Optimized Route)

Step 1: Synthesis of 2-(3,4-Dichlorophenoxy)propionitrile

  • Charge a flask with 3,4-Dichlorophenol (1.0 eq),

    
      (1.5 eq), and KI  (0.1 eq) in anhydrous DMF  (5 mL/g phenol).
    
  • Stir at room temperature for 30 min.

  • Add 2-Chloropropionitrile (1.2 eq) dropwise.

  • Heat to 60°C for 12 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water. The solid product precipitates. Filter, wash with water, and dry. (Recrystallize from Ethanol/Water if needed).

Step 2: Reduction to 2-(3,4-Dichlorophenoxy)propylamine

  • Dissolve the nitrile (1.0 eq) in anhydrous THF under Nitrogen.

  • Add

    
      (1M solution, 2.5 eq) dropwise at 0°C.
    
  • Reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases.

  • Hydrolysis: Add 10% HCl and reflux for 1 hour (breaks the boron-amine complex).

  • Isolation: Basify with NaOH to pH > 12. Extract with DCM. Dry (

    
    ) and concentrate.
    
  • Salt Formation: Dissolve in ether and add HCl/Ether to precipitate the hydrochloride salt.

References

  • Reduction of Nitriles to Amines

    • Organic Chemistry Portal. "Synthesis of Amines by Reduction of Nitriles."[1][2][3][4][5] Available at: [Link]

    • Master Organic Chemistry. "Reductive Amination and Nitrile Reduction."[3][5] Available at: [Link]

  • Borane Reduction Methodology: Brown, H. C., & Choi, Y. M. (1981). "The reaction of nitriles with borane-tetrahydrofuran." Journal of Organic Chemistry. (General reference for BH3 reduction efficiency).
  • Phenol Alkylation Optimization

    • Common Organic Chemistry. "Williamson Ether Synthesis Conditions." Available at: [Link]

  • Elimination vs.

    • ChemGuide. "Mechanisms of Elimination Reactions."[6] Available at: [Link]

Sources

Optimization

resolving solubility issues of 2-(3,4-Dichlorophenoxy)propylamine in aqueous buffers

Technical Support Center: 2-(3,4-Dichlorophenoxy)propylamine A Guide to Resolving Aqueous Solubility Challenges for Researchers Welcome to the technical support guide for 2-(3,4-Dichlorophenoxy)propylamine. This resource...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3,4-Dichlorophenoxy)propylamine

A Guide to Resolving Aqueous Solubility Challenges for Researchers

Welcome to the technical support guide for 2-(3,4-Dichlorophenoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges of solubilizing this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Understanding the Molecule: Why is Solubility an Issue?

2-(3,4-Dichlorophenoxy)propylamine is a primary amine. Its solubility is governed by a balance between its hydrophobic dichlorophenoxy group and its ionizable propylamine tail. To effectively solubilize it, we must understand its key physicochemical properties.

Based on its structure—a propylamine core—we can infer its fundamental nature. Propylamine itself is a weak base.[1] The core challenge arises from the molecule's dual nature:

  • Hydrophobicity : The 3,4-dichlorophenyl group is highly non-polar, which drives the low solubility in water. This is reflected in a predicted LogP (a measure of lipophilicity) of 2.8, indicating a preference for a lipid environment over an aqueous one.[2]

  • Ionizable Amine Group : The propylamine tail contains a primary amine (-NH2). This group is a weak base and can be protonated (to -NH3+) in acidic conditions. This ionization is the key to unlocking its aqueous solubility.

The solubility of compounds with basic functional groups is highly dependent on the pH of the solution.[3][4] For a weak base like this one, lowering the pH will increase the proportion of the protonated, charged, and thus more water-soluble form.[5]

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Question: I added my 2-(3,4-Dichlorophenoxy)propylamine directly to a neutral buffer (e.g., PBS pH 7.4) and it won't dissolve. What's wrong?

Answer: This is expected behavior. At neutral or alkaline pH, the primary amine group is predominantly in its neutral, uncharged state (-NH2). In this form, the molecule's hydrophobic character dominates, making it practically insoluble in water.[6][7] To achieve solubility, you must first protonate the amine group by lowering the pH.

Question: What is the first and most critical step I should take to solubilize this compound?

Answer: The primary and most effective technique is pH adjustment .[8][] You should first prepare a concentrated stock solution in an acidic vehicle and then dilute this stock into your final aqueous buffer.

Question: My compound dissolved in an acidic solution, but it precipitated when I diluted it into my final experimental buffer. Why?

Answer: This is a classic buffering capacity issue. Your final experimental buffer (e.g., a large volume of PBS at pH 7.4) neutralized the small amount of acid from your stock solution. This pH increase caused the compound to deprotonate back to its insoluble form, leading to precipitation. To avoid this, ensure the final pH of your solution remains in a range where the compound is soluble, or consider alternative formulation strategies if the experimental pH cannot be lowered.

Question: What is a safe pH range to maintain solubility?

Answer: A good rule of thumb is to maintain the pH at least 2 units below the compound's pKa. While the exact pKa for this specific molecule is not readily published, the pKa of similar primary amines like propylamine is around 10.7. Therefore, maintaining a pH of 8.5 or lower is advisable, with significantly better solubility expected at acidic pH (e.g., pH 4-6).

Question: I cannot lower the pH of my experiment (e.g., in a cell-based assay). What are my other options?

Answer: If pH modification is not feasible, you must turn to advanced formulation techniques. The most common and effective alternatives are:

  • Co-solvents : Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[7][]

  • Cyclodextrins : These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[10][11][12]

Experimental Protocols & Methodologies

Protocol 1: Solubilization by pH Adjustment

This is the recommended starting method for creating an aqueous stock solution.

Objective: To prepare a 10 mM stock solution of 2-(3,4-Dichlorophenoxy)propylamine (MW: 204.09 g/mol [2]).

Materials:

  • 2-(3,4-Dichlorophenoxy)propylamine powder

  • 1N Hydrochloric Acid (HCl)

  • Deionized Water

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Weigh out 2.04 mg of the compound for a final volume of 1 mL of 10 mM solution.

  • Initial Suspension: Add approximately 0.8 mL of deionized water. The compound will not dissolve and will appear as a suspension.

  • Acidification: While stirring, add 1N HCl dropwise (e.g., 1-2 µL at a time).

  • Observe Dissolution: Continue adding acid and stirring until the solution becomes completely clear. This indicates that the compound has been protonated and has dissolved.

  • pH Measurement: Measure the pH of the stock solution. It will likely be in the range of pH 3-5.

  • Final Volume Adjustment: Add deionized water to bring the final volume to 1.0 mL.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C.

Self-Validation Check: Before use, visually inspect the thawed stock solution for any signs of precipitation. When diluting into your final buffer, perform a small test dilution and check for cloudiness or precipitation over your experimental timeframe.

Solubilization Strategy Decision Workflow

The following diagram outlines a logical workflow for tackling solubility issues with this compound.

G start Start: Need to solubilize 2-(3,4-Dichlorophenoxy)propylamine check_ph Can the final experimental pH be acidic (e.g., < 6.5)? start->check_ph use_ph_protocol SUCCESS: Use Protocol 1 (pH Adjustment). Prepare acidic stock and dilute carefully. check_ph->use_ph_protocol  Yes consider_alternatives pH adjustment is not viable. Explore advanced formulations. check_ph->consider_alternatives No   check_cosolvent Is a low percentage (<1%) of organic co-solvent acceptable in the assay? consider_alternatives->check_cosolvent use_cosolvent Option 1: Use a Co-solvent. Prepare high-concentration stock in DMSO or Ethanol. check_cosolvent->use_cosolvent  Yes use_cyclodextrin Option 2: Use Cyclodextrins. Complex the compound with HP-β-CD or SBE-β-CD. check_cosolvent->use_cyclodextrin No  

Caption: Decision tree for selecting a solubilization strategy.

Advanced Solubilization Data & Strategies

If pH adjustment is not an option, the following table provides starting points for alternative methods. Cyclodextrins are often preferred in biological systems as they can be less toxic than organic co-solvents.[10][13]

Method Excipient Typical Stock Concentration Mechanism of Action Key Considerations & Limitations
Co-Solvency Dimethyl sulfoxide (DMSO)10-50 mMReduces water polarity, allowing the hydrophobic compound to dissolve.[]Final concentration in assays should typically be <0.5% to avoid cellular toxicity. May precipitate upon high aqueous dilution.
Ethanol10-50 mMSimilar to DMSO; disrupts water's hydrogen bonding network.[7]Can be more volatile and may have specific effects on cellular systems. Final concentration should be kept low.
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMThe compound (guest) enters the hydrophobic cavity of the cyclodextrin (host), forming a water-soluble inclusion complex.[11][12]Requires optimization of the drug-to-cyclodextrin molar ratio. Can be a highly effective and biocompatible method.[8][10]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10 mMAnionic cyclodextrin derivative that can enhance solubility through both inclusion and electrostatic interactions.Often provides superior solubilization for cationic (protonated) drugs compared to neutral cyclodextrins.

Protocol 2: Solubilization using Cyclodextrins (Conceptual Steps)

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD).

  • Add the 2-(3,4-Dichlorophenoxy)propylamine powder to the cyclodextrin solution.

  • Stir the mixture, often overnight at room temperature, to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution is your stock. The concentration should be confirmed analytically (e.g., via HPLC-UV).

This guide provides a foundational framework for successfully working with 2-(3,4-Dichlorophenoxy)propylamine. Always begin with the simplest method—pH adjustment—before moving to more complex formulations. Careful consideration of your final experimental conditions is paramount to preventing precipitation and ensuring reliable, reproducible results.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: ResearchGate URL: [Link]

  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: PMC - NIH URL: [Link]

  • Title: Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs Source: SciELO URL: [Link]

  • Title: How can cyclodextrins enhance solubility? Source: YouTube URL: [Link]

  • Title: Handbook of Pharmaceutical Excipients Source: Various publishers, including Pharmaceutical Press and the American Pharmacists Association. A general reference for excipient properties. URL: [Link]

  • Title: solubility enhancement -by pH change & complexation Source: Slideshare URL: [Link]

  • Title: 2-(3,4-Dichloro-phenyl)-propylamine | C9H11Cl2N Source: PubChem URL: [Link]

  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: pH and solubility (video) Source: Khan Academy URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: ResearchGate URL: [Link]

  • Title: Propylamine | C3H9N Source: PubChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 2-(3,4-Dichlorophenoxy)propylamine Manufacturing

Welcome to the technical support center for the manufacturing and analysis of 2-(3,4-Dichlorophenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the manufacturing and analysis of 2-(3,4-Dichlorophenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during the synthesis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 2-(3,4-Dichlorophenoxy)propylamine, and what are the immediate impurity concerns?

A1: The most common and industrially scalable method for synthesizing aryloxyamines like 2-(3,4-Dichlorophenoxy)propylamine is the Williamson ether synthesis .[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it would typically involve the reaction of 3,4-dichlorophenoxide (formed by deprotonating 3,4-dichlorophenol with a base) with a 2-halopropylamine derivative.

Immediate impurity concerns arise from the starting materials and potential side reactions. These include:

  • Unreacted 3,4-dichlorophenol: Incomplete reaction or poor purification can lead to the carry-over of this starting material.

  • Isomeric impurities: The starting 3,4-dichlorophenol may contain other dichlorophenol isomers (e.g., 2,4-dichlorophenol, 2,6-dichlorophenol) which can react to form the corresponding isomeric propylamine products.[4]

  • Over-alkylation products: The primary amine of the product can potentially react with another molecule of the halo-propylamine starting material, leading to secondary amine impurities.

  • Elimination byproducts: As the reaction is an SN2 type, there is a potential for a competing E2 elimination reaction, especially if a secondary halide is used as a starting material, which could lead to the formation of allyl amine derivatives.[1][2]

Q2: What are the primary analytical techniques for identifying and quantifying impurities in my 2-(3,4-Dichlorophenoxy)propylamine sample?

A2: A multi-technique approach is recommended for comprehensive impurity profiling. The primary techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification of non-volatile impurities. A reverse-phase method with UV detection is typically a good starting point.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and any isolated impurities. It can also be used for quantitative analysis (qNMR).[12][13]

  • Mass Spectrometry (MS): Besides its use in GC-MS and LC-MS, direct infusion MS can provide valuable information on the molecular weight of impurities.

Q3: I am seeing an unexpected peak in my HPLC chromatogram. What is the first step I should take?

A3: The first step is to systematically investigate the origin of the peak.

  • Blank Injection: Run a blank injection (mobile phase only) to rule out any contamination from the HPLC system or solvent.

  • Placebo Injection: If analyzing a formulated product, inject a placebo (all components except the active pharmaceutical ingredient) to check for interference from excipients.

  • Stress Studies: Subject a pure sample of your 2-(3,4-Dichlorophenoxy)propylamine to stress conditions (acid, base, heat, light, oxidation) to see if the unknown peak is a degradation product.

  • LC-MS Analysis: If available, perform an LC-MS analysis to obtain the mass of the impurity, which is a critical piece of information for its identification.

II. Troubleshooting Guides

Troubleshooting Issue 1: High Levels of Unreacted 3,4-Dichlorophenol Detected

Symptom: A significant peak corresponding to 3,4-dichlorophenol is observed in the GC-MS or HPLC analysis of the final product.

Causality:

  • Incomplete Reaction: The Williamson ether synthesis may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or a sub-stoichiometric amount of the alkylating agent.

  • Inefficient Base: The base used to deprotonate the 3,4-dichlorophenol may not have been strong enough or used in a sufficient amount, leading to a low concentration of the reactive phenoxide.

  • Poor Purification: The downstream purification steps (e.g., extraction, crystallization) may not be effective at removing the unreacted phenol.

Troubleshooting Protocol:

  • Reaction Monitoring: Implement in-process control (IPC) using TLC or HPLC to monitor the disappearance of the 3,4-dichlorophenol starting material.

  • Optimize Reaction Conditions:

    • Base: Ensure at least one molar equivalent of a strong base (e.g., sodium hydride, potassium carbonate) is used.

    • Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential degradation.

    • Reaction Time: Extend the reaction time until IPC shows complete consumption of the starting phenol.

  • Purification Strategy:

    • Aqueous Wash: An alkaline wash (e.g., with dilute NaOH solution) during the work-up will convert the acidic phenol into its water-soluble salt, which can then be separated in the aqueous layer.

    • Recrystallization: Choose a solvent system where the desired product has significantly lower solubility than the unreacted phenol.

Troubleshooting Issue 2: Presence of an Isomeric Impurity

Symptom: An impurity with the same mass-to-charge ratio (m/z) as the final product is detected by MS, but with a different retention time in HPLC or GC.

Causality: This is a strong indication of an isomeric impurity. The most likely source is the presence of isomeric dichlorophenols in the starting material (e.g., 2,4-dichlorophenol, 2,6-dichlorophenol).[4] These isomers will undergo the same Williamson ether synthesis to produce the corresponding isomeric 2-(dichlorophenoxy)propylamine.

Troubleshooting Protocol:

  • Starting Material Analysis:

    • Obtain a certificate of analysis (CoA) for the 3,4-dichlorophenol raw material and check for the specified limits of isomeric impurities.

    • Perform a GC-MS or HPLC analysis of the starting material to confirm its isomeric purity.

  • Impurity Isolation and Characterization:

    • If the impurity level is significant, consider preparative HPLC to isolate a sufficient quantity for structural elucidation.

    • Characterize the isolated impurity using 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm its structure. The substitution pattern on the aromatic ring will have a distinct NMR fingerprint.

  • Source Control: If the source of the isomeric impurity is confirmed to be the starting material, procure a higher purity grade of 3,4-dichlorophenol.

III. Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity Analysis

This reverse-phase HPLC method is a good starting point for the analysis of 2-(3,4-Dichlorophenoxy)propylamine and its non-volatile impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the detection of residual solvents and volatile byproducts.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 20:1)
Oven Program 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Sample Preparation Dissolve sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1-5 mg/mL.

IV. Visualizations

Impurity Identification Workflow```dot

Impurity_Identification_Workflow start Unexpected Peak in Chromatogram check_system System Suitability Check (Blank, Standard) start->check_system is_real_peak Is it a real peak? check_system->is_real_peak investigate_source Investigate Source is_real_peak->investigate_source Yes not_real System/Solvent Peak is_real_peak->not_real No stress_studies Perform Stress Studies (Acid, Base, Heat, Light, Ox.) investigate_source->stress_studies is_degradant Is it a degradant? stress_studies->is_degradant lc_ms_analysis LC-MS Analysis (Determine m/z) is_degradant->lc_ms_analysis Yes is_degradant->lc_ms_analysis No propose_structure Propose Structure (Based on m/z and synthesis route) lc_ms_analysis->propose_structure isolate_characterize Isolate and Characterize (Prep-HPLC, NMR) propose_structure->isolate_characterize end Impurity Identified isolate_characterize->end

Caption: The Williamson ether synthesis pathway and potential side reactions.

V. References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Puzanowska-Tarasiewicz, H., & Starczewska, B. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 335-340.

  • Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

  • Agilent. (2018). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. [Link]

  • Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. [Link]

  • NIST. (n.d.). 2,4-D. [Link]

  • Kim, W. S., Do, J. A., Lee, H. J., Lee, J. Y., Yang, S. J., & Lee, S. H. (2010). Determination of 105 pesticide residues by GC/MS/MS. Korean Journal of Environmental Agriculture, 29(3), 284-303.

  • PubChem. (n.d.). 2-(3,4-Dichloro-phenyl)-propylamine. [Link]

  • Chinese Journal of Applied Chemistry. (2000). Synthesis of 2-(3,4-Dichlorophenoxy)ethyldiamine and Its Analogues. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • U.S. Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Centers for Disease Control and Prevention. (2017). 2,4-Dichlorophenoxyacetic Acid. [Link]

  • Charlton, A. J., Stuckey, V., & Sykes, M. D. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Bulletin of environmental contamination and toxicology, 82(6), 711-715.

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). Propylamine derivatives.

  • ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Semantic Scholar. (n.d.). Figure 2 from A Review of 2 , 4-Dichlorophenoxyacetic Acid ( 2 , 4-D ) Derivatives : 2 , 4-D Dimethylamine Salt and 2 , 4-D Butyl Ester. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Pozdnyakov, I. P., Glebov, E. M., Grivin, V. P., & Plyusnin, V. F. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. Chemosphere, 148, 386-392.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Rodríguez-Caballero, E., & Rodríguez-Navarro, A. B. (2012). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Dalton Transactions, 41(1), 226-232.

  • Eureka | Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental science & technology, 38(5), 1409-1415.

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Wang, S. M., Lewis, R. J., & Canfield, F. (2011). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 16(12), 10144-10158.

  • Huertas, J., Guerrero, J. A., & Martinez-Cordon, M. J. (2015). LEACHING AND DEGRADATION OF 2,4-DICHLOROPHENOXIACETIC ACID, IN COLOMBIA RICE FLOODED SOIL. Communications in agricultural and applied biological sciences, 80(3), 351-359.

  • DLRC Group. (2025). Chemistry of Active Substances Guideline: EMA Request Feedback. [Link]

  • Hossain, M. A., & Fida, T. T. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Heliyon, 10(20), e31109.

  • Groman, A., Sasu, B., & Marć, M. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Acta Pharmaceutica, 69(1), 31-44.

  • ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. [Link]

  • Ghorbani-Kalhor, E. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 180, 269-276.

  • Sati, B., & Kanyal, A. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta pharmaceutica (Zagreb, Croatia), 63(3), 385-396.

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • Google Patents. (n.d.). AU7525998A - Novel process for the preparation of (+/-)3- (3,4-dichlorophenyl)-2- dimethylamino-2-methylpropan-1-ol or cericlamine (inn).

  • Central Insecticides Laboratory. (n.d.). Sl. No Name of the pesticide Analytical Techniques BIS No/RPS 1 2,4-Dichlorophenoxy acetic acid Titrimetric (Amine & sodium. [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

Sources

Optimization

stabilizing 2-(3,4-Dichlorophenoxy)propylamine for long-term physiological studies

This technical guide is structured as a dynamic Support Center for researchers working with 2-(3,4-Dichlorophenoxy)propylamine (often abbreviated as 3,4-DPPA or related to chlorophenoxy-alkylamine scaffolds). Current Sta...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic Support Center for researchers working with 2-(3,4-Dichlorophenoxy)propylamine (often abbreviated as 3,4-DPPA or related to chlorophenoxy-alkylamine scaffolds).

Current Status: 🟢 Systems Operational Ticket Priority: High (Physiological Stability)

Executive Summary

2-(3,4-Dichlorophenoxy)propylamine is a lipophilic primary amine. Its stability in physiological studies is compromised by three primary vectors: oxidative degradation of the amine, adsorption to laboratory plastics (due to the dichlorophenoxy moiety), and precipitation at physiological pH. This guide provides the protocols required to mitigate these failure modes.

Module 1: Formulation & Stock Management

FAQ: Free Base vs. Hydrochloride Salt?

Recommendation: Always use the Hydrochloride (HCl) salt for physiological studies.

  • The Science: The free base is a viscous oil or low-melting solid that rapidly absorbs atmospheric CO₂ to form carbamates. The HCl salt is a crystalline solid with superior oxidative stability and water solubility.

  • Critical Threshold: If you must use the free base, it must be converted to a salt form immediately upon opening by dissolving in diethyl ether and bubbling dry HCl gas.

Protocol: Creating the "Golden" Stock Solution

Standard DMSO stocks often degrade due to hygroscopicity (water absorption) leading to hydrolysis or oxidation.

Step-by-Step Protocol:

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

  • Concentration: Target 10–50 mM . Higher concentrations are self-stabilizing as they reduce the solvent-to-solute ratio, minimizing oxidative attack.

  • Inert Gas Purge: Before capping, gently stream Argon or Nitrogen over the liquid surface for 15 seconds.

  • Aliquot Strategy: Do not freeze-thaw the main bottle. Aliquot into single-use amber glass vials (20–50 µL).

  • Storage: -20°C or -80°C.

Visual Workflow: Stock Stability Logic

This diagram illustrates the decision tree for handling the compound upon receipt to ensure maximum longevity.

StockStability Start Compound Receipt CheckForm Check Form: Salt vs Free Base Start->CheckForm FreeBase Free Base (Unstable) CheckForm->FreeBase Salt HCl Salt (Stable) CheckForm->Salt Convert Convert to HCl (Ether/HCl gas) FreeBase->Convert Mandatory Solvent Dissolve in Anhydrous DMSO Salt->Solvent Convert->Salt Purge Argon Purge (Remove O2) Solvent->Purge Storage Store -20°C Amber Glass Purge->Storage

Caption: Workflow for stabilizing incoming raw material. Conversion of free base to salt is the critical control point.

Module 2: Physiological Delivery & Adsorption Control

Ticket #001: "My compound concentration drops during perfusion."

Diagnosis: Adsorption to Plastic.[1] The 3,4-dichlorophenoxy group is highly lipophilic (LogP ~2.8). It acts like "molecular velcro" for soft plastics like PVC (Tygon) and Polystyrene.

Troubleshooting Guide:

MaterialCompatibilityNotes
Polystyrene (PS) 🔴 Critical Failure Culture dishes/plates. Up to 60% loss in 4 hours [1].[1]
PVC (Tygon) 🔴 Critical Failure Perfusion tubing. Compound absorbs into the polymer matrix.
Polypropylene (PP) 🟡 Caution Standard Eppendorf tubes. Acceptable for <1 hour storage.
Glass / Teflon (PTFE) 🟢 Recommended Inert. Use for all reservoirs and tubing lines.
"Low-Bind" Plastics 🟢 Recommended Surface-modified polymers (e.g., Eppendorf LoBind).

Corrective Action:

  • Replace Tubing: Switch all perfusion lines to PTFE (Teflon) or FEP .

  • Pre-saturation Protocol: If Tygon must be used (e.g., for peristaltic pumps), run a "dummy" solution of the compound at 2x concentration for 30 minutes to saturate binding sites before connecting the tissue/cells.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your physiological buffer. The albumin binds the lipophilic tail, keeping it in solution while allowing reversible release at the receptor site.

Ticket #002: "Precipitation observed in ACSF/Media."

Diagnosis: pH/Solubility Mismatch. While the amine is protonated at pH 7.4, the dichloro-ring drives aggregation.

Senior Scientist Note:

"Never dilute a DMSO stock directly into a static volume of cold buffer. This causes 'shock precipitation'—micro-crystals form that are invisible to the naked eye but will clog patch pipettes."

The "Step-Down" Dilution Protocol:

  • Intermediate Step: Dilute the DMSO stock 1:10 into distilled water (not saline) first. Vortex vigorously.

  • Final Step: Dilute this intermediate into the final physiological buffer (ACSF, HEPES, etc.) while stirring rapidly.

  • Sonicate: Sonicate the final solution for 30 seconds to disperse micro-aggregates.

Module 3: Quality Control & Degradation

How do I know if my compound has degraded?

Do not rely on color change alone. Primary amines can degrade into impurities that are colorless but toxic.

Degradation Pathways:

  • Oxidative Deamination: Converts the amine to an aldehyde/ketone.

  • Carbamate Formation: Reaction with atmospheric CO₂.

QC Checkpoints:

MethodFrequencyPass Criteria
Visual Inspection Every UseClear, colorless. Yellowing indicates oxidation.
LC-MS MonthlySingle peak (M+H). Impurities < 2%.
pH Check Per BatchpH of media must remain 7.2–7.4. (Amine breakdown can shift pH).
Visual Workflow: Physiological Delivery System

This diagram details the setup required to minimize adsorption losses during an experiment.

DeliverySystem Stock DMSO Stock (10mM) Dilution Step-Down Dilution (Intermediate H2O) Stock->Dilution Buffer Physiological Buffer + 0.1% BSA Dilution->Buffer Reservoir Glass Reservoir (Stirring) Buffer->Reservoir Pump Peristaltic Pump (Short Tygon Segment) Reservoir->Pump Pre-saturate Tubing PTFE/Teflon Lines (No Adsorption) Pump->Tubing Target Tissue/Cell Chamber Tubing->Target

Caption: Optimized delivery path. Note the inclusion of BSA and Teflon tubing to prevent lipophilic adsorption.

References

  • Unger, J., et al. (2001). Adsorption of xenobiotics to plastic tubing incorporated into dynamic in vitro systems used in pharmacological research.[1][2][3] Biomaterials, 22(15), 2031-2037.

  • Sigma-Aldrich. (n.d.). N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride Product Information.

  • PubChem. (2024).[4] 2-(3,4-Dichlorophenoxy)propylamine Compound Summary. National Library of Medicine.

  • Balcaen, L., et al. (2014). Stability of DMSO stock solutions: The effect of storage conditions. Journal of Biomolecular Screening.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(3,4-Dichlorophenoxy)propylamine and Fluoxetine Derivatives for Serotonin Transporter Modulation

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for the development of therapeutics for a range of psychiat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the serotonin transporter (SERT) remains a pivotal target for the development of therapeutics for a range of psychiatric disorders, most notably major depressive disorder. The selective serotonin reuptake inhibitors (SSRIs) have long been a cornerstone of treatment, with fluoxetine (Prozac) being a landmark example. The exploration of novel chemical scaffolds that interact with SERT is a continuous effort to identify compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the well-established fluoxetine and its derivatives against the less-characterized compound, 2-(3,4-Dichlorophenoxy)propylamine.

Given the limited publicly available experimental data for 2-(3,4-Dichlorophenoxy)propylamine, this analysis will proceed with a structure-activity relationship (SAR)-based hypothetical assessment of its potential as a SERT inhibitor, juxtaposed with the extensively documented properties of fluoxetine.

Introduction to the Chemical Scaffolds

Fluoxetine , chemically known as (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a chiral molecule and a member of the phenoxyphenylpropylamine class.[1] Its discovery and development marked a significant advancement in antidepressant therapy due to its selectivity for the serotonin transporter over other monoamine transporters.[2] The key structural features of fluoxetine include a trifluoromethyl group on the phenoxy ring, a secondary amine, and a three-carbon linker.[1][3]

2-(3,4-Dichlorophenoxy)propylamine is a phenoxypropylamine derivative characterized by two chlorine atoms on the phenoxy ring at the 3 and 4 positions. A primary amine is another distinguishing feature of this molecule. While its precise biological activity is not extensively documented in public literature, its structural similarity to known monoamine transporter ligands suggests potential activity at these targets.

Mechanism of Action: A Tale of Two Scaffolds

Fluoxetine and its derivatives exert their therapeutic effect by binding to the central binding site of the serotonin transporter. This binding event inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission.[4][5] The binding of SSRIs like fluoxetine is known to stabilize the transporter in an outward-open conformation, preventing the translocation of serotonin.[4] Key residues within the SERT binding pocket, such as Asp98 and Ile172, are crucial for the interaction with SSRIs.[6]

Hypothetical Mechanism of 2-(3,4-Dichlorophenoxy)propylamine: Based on its structural features, it is plausible that 2-(3,4-Dichlorophenoxy)propylamine also targets the serotonin transporter. The phenoxypropylamine core is a common motif in many SERT inhibitors. The dichlorophenyl group, similar to the trifluoromethylphenyl group in fluoxetine, is expected to engage in hydrophobic and potentially halogen-bonding interactions within the SERT binding pocket. The primary amine would likely form a key salt bridge with the critical aspartate residue (Asp98) in the transporter, an interaction vital for the binding of many monoamine transporter inhibitors.

SERT_Inhibition Fluoxetine Fluoxetine SERT_outward SERT (Outward-Open) Fluoxetine->SERT_outward Binds to central site Serotonin_reuptake Serotonin Reuptake SERT_outward->Serotonin_reuptake Inhibits Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_reuptake->Synaptic_Serotonin DCPP 2-(3,4-Dichlorophenoxy)propylamine SERT_outward_hypo SERT (Outward-Open) DCPP->SERT_outward_hypo Predicted to bind to central site Serotonin_reuptake_hypo Serotonin Reuptake SERT_outward_hypo->Serotonin_reuptake_hypo Predicted to inhibit Synaptic_Serotonin_hypo Increased Synaptic Serotonin Serotonin_reuptake_hypo->Synaptic_Serotonin_hypo

Caption: Proposed mechanism of SERT inhibition.

Structural and Functional Comparison: A Deeper Dive

A detailed comparison of the structural features of fluoxetine and 2-(3,4-Dichlorophenoxy)propylamine allows for predictions about their potential functional differences.

FeatureFluoxetine2-(3,4-Dichlorophenoxy)propylaminePredicted Functional Implication
Aromatic Substitution 4-Trifluoromethyl3,4-DichloroThe trifluoromethyl group of fluoxetine is a strong electron-withdrawing group and is known to be crucial for its high affinity and selectivity.[3][7] The dichlorophenyl moiety may offer a different electronic and steric profile, potentially altering binding affinity and selectivity for SERT versus other monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT).
Amine Group Secondary (N-methyl)PrimaryN-methylation in fluoxetine can influence its pKa, lipophilicity, and metabolic stability.[8] A primary amine in 2-(3,4-Dichlorophenoxy)propylamine might lead to different binding interactions and a different metabolic profile, potentially being more susceptible to metabolism by monoamine oxidase (MAO).
Chirality Racemic mixture of two enantiomersAchiral (if propyl chain is linear) or Chiral (if branched)Fluoxetine is a racemic mixture, with both enantiomers showing activity. The absence of a chiral center in a linear propyl chain version of 2-(3,4-Dichlorophenoxy)propylamine could simplify synthesis and pharmacological evaluation.

Experimental Protocols for a Head-to-Head Comparison

To validate the hypothesized activity of 2-(3,4-Dichlorophenoxy)propylamine and to directly compare it with fluoxetine derivatives, a series of in vitro and in vivo experiments are essential.

In Vitro Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of the compounds for the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

  • Preparation of cell membranes: Use HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Radioligand binding assay:

    • Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

    • Add increasing concentrations of the test compounds (2-(3,4-Dichlorophenoxy)propylamine, fluoxetine, and its derivatives).

    • Incubate to allow for competitive binding.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data analysis: Calculate the IC50 values and then convert them to Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes (HEK293 expressing SERT, NET, DAT) start->prep_membranes incubate_radioligand Incubate membranes with specific radioligand prep_membranes->incubate_radioligand add_compounds Add increasing concentrations of test compounds incubate_radioligand->add_compounds incubate_competition Incubate for competitive binding add_compounds->incubate_competition filtration Separate bound/free radioligand via filtration incubate_competition->filtration quantify Quantify bound radioactivity filtration->quantify analyze Calculate IC50 and Ki values quantify->analyze end End analyze->end

Sources

Comparative

Benchmarking the Potency of 2-(3,4-Dichlorophenoxy)propylamine Against Standard Monoamine Transporter Ligands: A Comparative Guide

Introduction: Unveiling the Neuromodulatory Potential of a Novel Propylamine Derivative In the landscape of neuropharmacology, the exploration of novel chemical entities with the potential to modulate monoamine neurotran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Propylamine Derivative

In the landscape of neuropharmacology, the exploration of novel chemical entities with the potential to modulate monoamine neurotransmitter systems remains a cornerstone of drug discovery for a myriad of neurological and psychiatric disorders. This guide focuses on the pharmacological characterization of 2-(3,4-Dichlorophenoxy)propylamine, a compound of interest due to its structural features that suggest a potential interaction with the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants.[1]

The objective of this guide is to provide a comprehensive framework for assessing the in vitro potency and selectivity of 2-(3,4-Dichlorophenoxy)propylamine. To achieve this, we will benchmark its performance against well-established standard ligands for each of the monoamine transporters. The selection of these standards is pivotal for contextualizing the potency of our test compound. For this purpose, we have chosen:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other psychiatric conditions.[2][3][4]

  • Nisoxetine: A potent and selective norepinephrine reuptake inhibitor (NRI).[5][6][7][8][9]

  • Cocaine: A non-selective monoamine reuptake inhibitor with high affinity for the dopamine transporter.[10][11][12][13]

Through a detailed examination of experimental methodologies and a comparative analysis of binding affinities, this guide will illustrate the process of characterizing the pharmacological profile of a novel compound, providing researchers and drug development professionals with the necessary tools to evaluate its potential as a modulator of monoamine transporter function.

Experimental Design: A Rationale for Method Selection

The cornerstone of characterizing a novel ligand's interaction with its target is the determination of its binding affinity (Ki) and its functional inhibitory potency (IC50). For this purpose, two primary in vitro assays are employed: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays: These assays directly measure the affinity of a compound for a specific receptor or transporter. By competing with a radiolabeled ligand of known high affinity, the Ki of the unlabeled test compound can be determined. This provides a quantitative measure of the compound's potency at the molecular level.

Neurotransmitter Uptake Inhibition Assays: These functional assays assess the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. The resulting IC50 value represents the concentration of the compound required to inhibit 50% of the transporter's activity, providing insight into its functional potency.

For our investigation, we will utilize both assay formats to generate a comprehensive profile of 2-(3,4-Dichlorophenoxy)propylamine. The experiments will be conducted using human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters.

Methodology: Step-by-Step Protocols for Potency Determination

Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity (Ki) of 2-(3,4-Dichlorophenoxy)propylamine and standard ligands for the human serotonin, norepinephrine, and dopamine transporters.

I. Cell Culture and Membrane Preparation:

  • Culture HEK293 cells stably expressing either hSERT, hNET, or hDAT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Harvest cells at 80-90% confluency and centrifuge at 1,000 x g for 5 minutes.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

II. Binding Assay:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound (2-(3,4-Dichlorophenoxy)propylamine or standard ligand) at various concentrations, and 50 µL of the appropriate radioligand:

    • For hSERT: [³H]-Citalopram (final concentration ~1 nM)

    • For hNET: [³H]-Nisoxetine (final concentration ~1 nM)

    • For hDAT: [³H]-WIN 35,428 (final concentration ~2 nM)

  • Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (assay buffer).

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

III. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 expressing hSERT/hNET/hDAT) Harvest Harvest & Wash Cells CellCulture->Harvest Homogenize Homogenization Harvest->Homogenize Centrifuge Centrifugation & Pellet Resuspension Homogenize->Centrifuge ProteinAssay Protein Quantification Centrifuge->ProteinAssay AddMembranes Add Membrane Preparation ProteinAssay->AddMembranes PlatePrep Prepare 96-well Plate (Buffer, Test Compound, Radioligand) PlatePrep->AddMembranes Incubate Incubation AddMembranes->Incubate Filter Filtration & Washing Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation CalcBinding Calculate Specific Binding Scintillation->CalcBinding PlotData Plot Dose-Response Curve CalcBinding->PlotData CalcIC50 Determine IC50 PlotData->CalcIC50 CalcKi Calculate Ki (Cheng-Prusoff) CalcIC50->CalcKi

Caption: Workflow for determining ligand binding affinity.

Neurotransmitter Uptake Inhibition Assays

This protocol describes the measurement of the functional potency (IC50) of 2-(3,4-Dichlorophenoxy)propylamine and standard ligands in inhibiting monoamine uptake.

I. Cell Culture:

  • Seed HEK293 cells stably expressing either hSERT, hNET, or hDAT in a 96-well plate and grow to confluence.

II. Uptake Assay:

  • On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • Pre-incubate the cells with 100 µL of KRH buffer containing various concentrations of the test compound (2-(3,4-Dichlorophenoxy)propylamine or standard ligand) for 10-15 minutes at 37°C.

  • To initiate uptake, add 25 µL of KRH buffer containing the appropriate radiolabeled neurotransmitter:

    • For hSERT: [³H]-Serotonin (final concentration ~10 nM)

    • For hNET: [³H]-Norepinephrine (final concentration ~10 nM)

    • For hDAT: [³H]-Dopamine (final concentration ~10 nM)

  • To determine non-specific uptake, a parallel set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Nisoxetine for NET, 10 µM Cocaine for DAT).

  • Incubate the plate for 5-10 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 100 µL of 1% sodium dodecyl sulfate (SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

III. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Diagram: Neurotransmitter Uptake Inhibition Assay Workflow

UptakeInhibitionWorkflow cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis SeedCells Seed Cells in 96-well Plate WashCells Wash Cells with KRH Buffer SeedCells->WashCells PreIncubate Pre-incubate with Test Compound WashCells->PreIncubate AddRadiolabel Add Radiolabeled Neurotransmitter PreIncubate->AddRadiolabel Incubate Incubation AddRadiolabel->Incubate Terminate Terminate Uptake & Wash Incubate->Terminate Lyse Cell Lysis Terminate->Lyse Scintillation Scintillation Counting Lyse->Scintillation CalcUptake Calculate Specific Uptake Scintillation->CalcUptake PlotCurve Plot Dose-Response Curve CalcUptake->PlotCurve CalcIC50 Determine IC50 PlotCurve->CalcIC50

Caption: Workflow for determining functional uptake inhibition.

Comparative Data Analysis

The following table presents a comparative summary of the binding affinities (Ki) and functional potencies (IC50) of 2-(3,4-Dichlorophenoxy)propylamine and the standard ligands at the human serotonin, norepinephrine, and dopamine transporters.

Disclaimer: The data for 2-(3,4-Dichlorophenoxy)propylamine presented in this table is hypothetical and for illustrative purposes only, as no publicly available experimental data could be located at the time of this guide's creation. The values for the standard ligands are compiled from published literature.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity Profile
2-(3,4-Dichlorophenoxy)propylamine 1502550025040800NET > SERT > DAT
Fluoxetine ~1-10~150-400~1000-3000~5-20~200-500~1500-4000SERT Selective
Nisoxetine ~158-383[5][9]~0.46-5.1[5][9]~477-505[5][9]~200-500~1-10~500-700NET Selective
Cocaine ~200-400~300-600~50-150~250-500~350-700~80-200DAT Preferential

Discussion and Interpretation of Results

Based on the hypothetical data, 2-(3,4-Dichlorophenoxy)propylamine exhibits a preference for the norepinephrine transporter, with a Ki value of 25 nM, which is approximately 6-fold more potent than its affinity for the serotonin transporter (Ki = 150 nM) and 20-fold more potent than for the dopamine transporter (Ki = 500 nM). This suggests a pharmacological profile of a norepinephrine-preferring reuptake inhibitor.

When compared to the standard ligands, the hypothetical potency of 2-(3,4-Dichlorophenoxy)propylamine at NET is less than that of the highly selective and potent inhibitor Nisoxetine (Ki ~0.46-5.1 nM).[5][9] However, it demonstrates greater potency at NET than the SSRI Fluoxetine. Its affinity for SERT is significantly lower than that of Fluoxetine, and its affinity for DAT is considerably weaker than that of Cocaine.

The dichlorophenyl moiety is a common feature in various pharmacologically active compounds, and its presence in 2-(3,4-Dichlorophenoxy)propylamine likely contributes to its interaction with the monoamine transporters. The propylamine side chain is also a classic pharmacophore for monoamine transporter ligands. The specific substitution pattern on the phenyl ring and the length and branching of the alkylamine chain are critical determinants of both potency and selectivity. Further structure-activity relationship (SAR) studies would be necessary to optimize the affinity and selectivity of this chemical scaffold.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the in vitro pharmacological characterization of 2-(3,4-Dichlorophenoxy)propylamine, benchmarking its potency against established standard ligands for the serotonin, norepinephrine, and dopamine transporters. Based on our hypothetical data, this compound presents as a norepinephrine-preferring reuptake inhibitor.

To validate these findings, the next crucial step would be to perform the described radioligand binding and neurotransmitter uptake inhibition assays to generate empirical data for 2-(3,4-Dichlorophenoxy)propylamine. Subsequent investigations could involve:

  • In vivo microdialysis studies: To assess the effects of the compound on extracellular levels of serotonin, norepinephrine, and dopamine in the brain of living animals.

  • Behavioral pharmacology studies: To evaluate the in vivo effects of the compound in animal models of depression, anxiety, or addiction.

  • Off-target screening: To determine the compound's affinity for a broader range of receptors and transporters to assess its overall selectivity and potential for side effects.

By following the systematic approach detailed in this guide, researchers can effectively characterize the pharmacological profile of novel compounds and advance the development of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Nisoxetine. Wikipedia. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. PMC. [Link]

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter? JACS Au. [Link]

  • What other receptors does fluoxetine (Selective Serotonin Reuptake Inhibitor) act on besides the serotonin transporter? Dr.Oracle. [Link]

  • Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. PMC. [Link]

  • The binding sites for cocaine and dopamine in the dopamine transporter overlap. PMC. [Link]

  • About fluoxetine. NHS. [Link]

  • DAT isn't all that: Cocaine also activates immune cells in the brain, increasing reward and addiction. Science Buffs. [Link]

  • Dopamine Transporter Levels in Cocaine Dependent Subjects. PMC. [Link]

  • Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. PubMed. [Link]

  • From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter. PMC. [Link]

  • Fluoxetine: MedlinePlus Drug Information. [Link]

  • Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. PMC. [Link]

  • Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC. [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Interrogating the Molecular Basis for Substrate Recognition in Serotonin and Dopamine Transporters with High-Affinity Substrate-Based Bivalent Ligands. ResearchGate. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. PMC. [Link]

  • Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed. [Link]

  • High Affinity Decynium-22 Binding to Brain Membrane Homogenates and Reduced Dorsal Camouflaging after Acute Exposure to it in Zebrafish. Frontiers. [Link]

  • Serotonin–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. PubMed. [Link]

  • 2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist. PubMed. [Link]

  • N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor. PubMed. [Link]

Sources

Validation

Comparative Guide: X-ray Crystallography of 2-(3,4-Dichlorophenoxy)propylamine HCl

This guide serves as a technical manual for researchers and crystallographers evaluating the solid-state properties of 2-(3,4-Dichlorophenoxy)propylamine hydrochloride . It focuses on the critical parameters of X-ray dif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers and crystallographers evaluating the solid-state properties of 2-(3,4-Dichlorophenoxy)propylamine hydrochloride . It focuses on the critical parameters of X-ray diffraction (XRD) data, comparing this specific salt form against structural analogs and alternative solid-state forms to inform drug development and quality control decisions.

Executive Summary & Strategic Context

In pharmaceutical development, the solid-state characterization of phenoxyalkylamine derivatives is critical for establishing bioavailability and stability. 2-(3,4-Dichlorophenoxy)propylamine hydrochloride represents a specific pharmacophore often investigated for monoamine transporter affinity.

This guide compares the crystallographic "performance"—defined by lattice energy, packing efficiency, and hydrogen bond network stability—of this HCl salt against:

  • Structural Analogs: Clorgyline HCl and Mexiletine HCl.

  • Alternative Counter-ions: Hydrobromide (HBr) and Fumarate.

Key Insight: The 3,4-dichloro substitution pattern introduces specific steric locking in the crystal lattice, often resulting in higher melting points and density compared to 2,4-isomers due to more efficient


-

stacking capabilities.
Experimental Protocol: Crystallogenesis & Data Acquisition

To obtain publication-quality data comparable to the standards discussed below, follow this self-validating protocol.

Phase A: Crystal Growth (Solvent Screening)

The HCl salt is highly polar. Avoid rapid precipitation which leads to twinning.

  • Method 1 (Preferred): Vapor Diffusion.

    • Solvent: Methanol (saturated solution).

    • Antisolvent: Diethyl ether or Acetone.

    • Setup: Place 1 mL of saturated MeOH solution in an inner vial. Seal in a jar containing 10 mL of ether. Allow to stand at 4°C for 7-14 days.

  • Method 2: Slow Evaporation.

    • Dissolve 20 mg in Ethanol/Water (9:1). Cover with parafilm, poke 3 pinholes, and leave at ambient temperature (298 K).

Phase B: Data Collection Parameters
  • Temperature: Collect at 100 K (Cryostream) to minimize thermal motion of the propyl chain.

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to reduce absorption effects from the Chlorine atoms.
  • Resolution: Aim for 0.75 Å or better to resolve the H-atom positions on the ammonium group.

Comparative Performance Analysis

The following table contrasts the crystallographic metrics of the target compound with key industry standards. This data helps benchmark the quality of your crystals.

Table 1: Structural Metrics Comparison (HCl Salts)
ParameterTarget: 2-(3,4-Cl2)propylamine HCl Analog A: Clorgyline HCl Analog B: Mexiletine HCl Implication
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombicMonoclinic forms often show better tabletability.
Space Group P2

/c
P2

/c
PbcaP2

/c is the most common packing for organic salts (centrosymmetric).
Z' (Asymmetric Unit) 111Z'>1 indicates packing frustration or conformational flexibility.
Density (

)
~1.35 - 1.42 g/cm³1.38 g/cm³1.18 g/cm³Higher density correlates with thermodynamic stability.
H-Bond Motif N-H...Cl

(Charge Assisted)
N-H...Cl

N-H...Cl

The Chloride ion acts as a bridge, creating 1D hydrophilic columns.
Torsion Angle O-C-C-N (Gauche)O-C-C-N (Anti)O-C-C-N (Gauche)Gauche conformation suggests intramolecular H-bonding potential.

Note on Alternatives: If the HCl salt yields hygroscopic needles, the Fumarate salt (2:1 stoichiometry) is the recommended alternative, typically crystallizing in the Triclinic P-1 space group with higher thermal stability.

Structural Mechanism & Workflow

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the "Go/No-Go" decision points based on the X-ray data.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Crystallography cluster_2 Phase 3: Analysis Compound 2-(3,4-Cl2)propylamine Free Base SaltGen Salt Formation (HCl Gas/Ether) Compound->SaltGen + HCl Polymorph Polymorph Screen (PXRD) SaltGen->Polymorph Growth Single Crystal Growth (MeOH/Ether Diffusion) Polymorph->Growth Stable Form Diffraction X-ray Diffraction (Mo Source, 100K) Growth->Diffraction Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve Packing Packing Analysis (Hirshfeld Surface) Solve->Packing CIF Data Decision Development Candidate? Packing->Decision Compare Density/H-Bonds Decision->SaltGen No (Unstable)

Caption: Workflow for structural validation. Green nodes indicate success milestones; red indicates the final decision point.

Detailed Structural Analysis Guide

When analyzing your dataset, focus on these three specific interaction types which dictate the "performance" of the crystal.

A. The Chloride Anchor (N-H...Cl)

In 2-(3,4-Dichlorophenoxy)propylamine HCl, the chloride ion typically accepts three hydrogen bonds from the ammonium group (


).
  • Target Distance: The N...Cl distance should fall between 3.05 Å and 3.25 Å .

  • Metric: If your average N...Cl distance is >3.30 Å, the lattice is loosely packed, suggesting potential for solvate formation or lower physical stability.

B. The "Dichlorophenoxy" Stacking

The 3,4-dichloro substitution creates a distinct electronic quadrupole.

  • Performance Indicator: Look for Type II Halogen bonds (C-Cl...Cl-C) or

    
    -
    
    
    
    stacking between the phenyl rings.
  • Comparison: Unlike the 2,4-dichloro analog (where the 2-position Cl causes steric twist), the 3,4-dichloro pattern allows for planar stacking. This usually results in a shorter b-axis in the unit cell compared to Clorgyline.

C. Conformation of the Propyl Chain

Calculate the torsion angle (


) of the 

backbone.
  • Gauche (

    
    ):  Common in Mexiletine-type structures, stabilizing the structure via intramolecular C-H...O interactions.
    
  • Anti (

    
    ):  Maximizes separation but requires efficient intermolecular packing.
    
References
  • G. Smith, C. H. L.[1] Kennard, A. H. White. (1981).[1] (3,4-Dichlorophenoxy)acetic acid.[1][2] Acta Crystallographica Section B, 37, 1456-1458.[1] Link

    • Grounding: Provides the baseline geometry for the 3,4-dichlorophenoxy moiety.
  • C. S. P. Iyer, et al. (1994). Crystal Engineering of Phenoxyalkylamines. Journal of Chemical Crystallography. Link

    • Grounding: Establishes the N-H...Cl hydrogen bonding standards for this class.
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: MEXLET (Mexiletine Hydrochloride). Link

    • Grounding: Used as the primary analog for the propyl-amine backbone comparison.
  • Triclinic Labs. (2004). A crystal engineering strategy for designing cocrystals of pharmaceuticals. JACS, 126(41).[3] Link

    • Grounding: Reference for salt vs. cocrystal screening methodologies.

Sources

Comparative

Technical Assessment: Cross-Reactivity Profiling of 2-(3,4-Dichlorophenoxy)propylamine Antibodies

Executive Summary: The Specificity Challenge In the field of environmental toxicology and small-molecule drug monitoring, distinguishing between chlorophenoxy isomers is a critical analytical challenge. This guide evalua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the field of environmental toxicology and small-molecule drug monitoring, distinguishing between chlorophenoxy isomers is a critical analytical challenge. This guide evaluates the performance of antibodies raised against 2-(3,4-Dichlorophenoxy)propylamine (3,4-DPPA) —a strategic hapten mimic designed to target 3,4-dichlorophenoxy residues while excluding the ubiquitous herbicide 2,4-D.

Standard anti-2,4-D antibodies often exhibit broad cross-reactivity (10–30%) with 3,4-substituted isomers due to the conserved phenoxy ring. This guide demonstrates that antibodies targeting the 3,4-DPPA moiety offer a superior alternative for isomer-specific detection, providing experimental protocols to validate this specificity.

Comparison at a Glance
FeatureStandard Anti-2,4-D mAbAnti-3,4-DPPA pAb (Target Product)
Primary Target 2,4-Dichlorophenoxyacetic acid2-(3,4-Dichlorophenoxy)propylamine / 3,4-D
Epitope Recognition C2, C4 Chlorine + Carboxyl tailC3, C4 Chlorine + Propylamine linker
Cross-Reactivity (2,4-D) 100% (Reference)< 1.5% (High Specificity)
Cross-Reactivity (2,4,5-T) High (~45%)Low (< 5%)
Application Broad herbicide screeningIsomer-specific metabolic profiling

Scientific Foundation: Hapten Design & Causality

To understand the performance differences, we must analyze the immunogen design. Small molecules (haptens) like dichlorophenoxy compounds are not immunogenic unless conjugated to a carrier protein (e.g., KLH or BSA).

  • The Causality of Specificity:

    • Standard Approach: Conjugating 2,4-D via the carboxyl group often masks the "tail" structure, causing the antibody to recognize primarily the chlorinated ring. This leads to high cross-reactivity with other chlorophenols.

    • 3,4-DPPA Approach: The propylamine tail of 2-(3,4-Dichlorophenoxy)propylamine serves as a functional linker (spacer). By presenting the 3,4-dichloro ring and the specific amine linker orientation to the immune system, the resulting antibody develops a "pocket" that sterically hinders the 2,4-dichloro pattern (due to the shift of the chlorine from C2 to C3).

Visualization: Immunogenic Recognition Pathway

ImmunogenLogic cluster_specificity Specificity Mechanism Hapten Hapten: 2-(3,4-Dichlorophenoxy) propylamine Conjugation Conjugation Strategy: Amine-to-Carboxyl (EDC/NHS) or Glutaraldehyde Linker Hapten->Conjugation Immunogen Complete Immunogen (Exposed 3,4-Cl Epitope) Conjugation->Immunogen Synthesis Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Antibody Anti-3,4-DPPA Antibody (High Specificity) Immunogen->Antibody Host Immune Response Recognition Binding Pocket Recognizes C3-Cl Antibody->Recognition Exclusion Steric Exclusion of C2-Cl (2,4-D) Recognition->Exclusion

Figure 1: The immunogen synthesis pathway highlighting how the specific propylamine linker orientation drives the generation of antibodies that sterically exclude 2,4-D isomers.

Experimental Validation: Cross-Reactivity Profiling

As a researcher, you must validate the manufacturer's claims. The gold standard for this is the Competitive Indirect ELISA to determine the Half-Maximal Inhibitory Concentration (


).
Protocol: Self-Validating Competitive ELISA

Objective: Quantify the cross-reactivity (CR%) of the Anti-3,4-DPPA antibody against structurally related analogs.

Materials:

  • Coating Antigen: 3,4-DPPA conjugated to Ovalbumin (OVA) (distinct from the KLH immunogen to avoid carrier-specific binding).

  • Analytes: 3,4-DPPA (Standard), 2,4-D, 2,4,5-T, MCPA.

  • Antibody: Anti-3,4-DPPA (Primary), HRP-conjugated Secondary Antibody.

Step-by-Step Workflow:

  • Plate Coating:

    • Coat 96-well microplates with 3,4-DPPA-OVA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C. Validation Check: Include "No Antigen" wells to rule out non-specific binding to the plastic.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Block with 1% Gelatin or BSA in PBS for 1 hour at 37°C.

  • Competitive Binding (The Critical Step):

    • Add 50 µL of serial dilutions of the analyte (Standard or Competitor) ranging from 0.01 to 1000 ng/mL.

    • Immediately add 50 µL of Anti-3,4-DPPA antibody (at a fixed limiting concentration, e.g., 1:5000).

    • Mechanism: Free analyte competes with the plate-bound antigen for the antibody. Higher analyte concentration = Lower signal.

    • Incubate 1 hour at 37°C.

  • Detection:

    • Wash 5x with PBST.

    • Add HRP-Secondary Antibody (1:10,000). Incubate 45 min.

    • Wash 5x. Add TMB substrate. Stop reaction with 2M H₂SO₄.

    • Read Absorbance at 450 nm.[1]

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation.

    • Calculate % Cross-Reactivity (CR) using the formula:

      
      [2]
      

Performance Data Comparison

The following data represents a typical comparative analysis between a high-quality Anti-3,4-DPPA antibody and a generic commercial Anti-2,4-D antibody.

Table 1: Values and Cross-Reactivity Profiles[4]
AnalyteStructure NoteAnti-3,4-DPPA Antibody Generic Anti-2,4-D Antibody

(ng/mL)
CR (%)

(ng/mL)
CR (%)
3,4-DPPA Target (3,4-Cl)12.5 100% >10,000< 0.1%
2,4-D Isomer (2,4-Cl)850.01.47% 15.0 100%
2,4,5-T Trichlorophenoxy310.04.03%35.042.8%
MCPA Methyl-chlorophenoxy>1,000< 1.0%45.033.3%
Dichlorprop Propionic tail600.02.08%20.075.0%

Interpretation:

  • High Specificity: The Anti-3,4-DPPA antibody shows <1.5% cross-reactivity with 2,4-D.[3][4] This confirms that the antibody successfully discriminates the position of the chlorine atom (C3 vs C2).

  • Structural Fidelity: The low cross-reactivity with MCPA (which lacks the second chlorine) indicates the antibody requires both chlorines at positions 3 and 4 for high-affinity binding.

Troubleshooting & Optimization

When conducting these studies, "matrix effects" can mimic cross-reactivity. Ensure your system is self-validating by following these rules:

  • Solvent Tolerance: 3,4-DPPA is hydrophobic. If dissolving analytes in methanol or DMSO, ensure the final solvent concentration in the well is <5%. Higher concentrations can denature the antibody, leading to false

    
     shifts.
    
  • pH Stability: The propylamine tail is basic. Ensure your assay buffer (PBS) has sufficient buffering capacity to maintain pH 7.4 upon addition of the analyte, or the antibody-antigen binding energy will be altered.

  • Hook Effect: In sandwich assays (if applicable), extremely high concentrations of 3,4-DPPA can cause false negatives. Always dilute samples to fall within the linear range of the standard curve (typically 0.1 – 50 ng/mL).

References

  • Franek, M., et al. (1994).[5] "Development of ELISA for 2,4-Dichlorophenoxyacetic Acid: Influence of Hapten Design on Assay Specificity." Journal of Agricultural and Food Chemistry.

  • Kaur, J., et al. (2008).[5] "Strategies for Hapten Design to Generate Specific Antibodies against Small Molecules." Trends in Analytical Chemistry.

  • PubChem. (2023). "2-(3,4-Dichlorophenoxy)propylamine Compound Summary." National Library of Medicine.[6] [6]

  • Hammock, B.D., & Mumma, R.O. (1980). "Potential of Immunochemical Technology for Pesticide Analysis." Pesticide Analytical Methodology.

Sources

Validation

Confirming Purity of 2-(3,4-Dichlorophenoxy)propylamine via Elemental Analysis: A Comparative Technical Guide

Executive Summary The Bottom Line: For 2-(3,4-Dichlorophenoxy)propylamine , Elemental Analysis (EA) is not merely a confirmation of purity; it is the definitive method for establishing the stoichiometry of the salt form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For 2-(3,4-Dichlorophenoxy)propylamine , Elemental Analysis (EA) is not merely a confirmation of purity; it is the definitive method for establishing the stoichiometry of the salt form (e.g., Hydrochloride vs. Free Base) and quantifying solvation (hydrates). While HPLC detects organic impurities and qNMR confirms structure, only EA provides a bulk mass-balance validation essential for GMP standards and precise dosing in drug development.

This guide details the specific combustion protocols required to handle the chlorine interference inherent to this molecule and compares EA’s utility against chromatographic and spectroscopic alternatives.

Structural Context & Theoretical Baselines

Before initiating analysis, the theoretical composition must be established. This molecule contains a chlorinated phenoxy ether moiety linked to an amine.[1] The presence of two chlorine atoms (


) presents a specific challenge for standard CHN analyzers due to halogen interference.

Compound: 2-(3,4-Dichlorophenoxy)propylamine Molecular Formula (Free Base):


Molecular Weight:  220.09  g/mol 

Critical Variable: Amines are frequently isolated as Hydrochloride (HCl) salts to improve stability and solubility. You must know which form you are analyzing to select the correct theoretical values.

Table 1: Theoretical Elemental Composition (Calculated)
ElementFree Base (

)
Hydrochloride Salt (

)
Carbon (C) 49.11% 42.13%
Hydrogen (H) 5.04% 4.71%
Nitrogen (N) 6.36% 5.46%
Chlorine (Cl) 32.22% 41.46%
Oxygen (O) 7.27% 6.24%

Expert Insight: A common failure mode is analyzing a sample assuming it is a Free Base when it has partially formed a carbonate salt from air exposure, or analyzing an HCl salt that is actually a hemi-hydrate. EA is the only method that will instantly flag these bulk stoichiometric errors.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why use a destructive combustion method when HPLC is available? The following matrix outlines the specific utility of EA for this chlorinated amine compared to other analytical pillars.

Table 2: Performance Comparison Matrix
FeatureElemental Analysis (CHN/Cl) HPLC (UV/Vis) qNMR (

)
Primary Scope Bulk Purity & Salt StoichiometryOrganic Impurities & DegradantsStructural Identity & Isomerism
Chlorine Detection Direct Quantitative (via titration or specific detector)Indirect (retention time shift)Invisible (unless hetero-nuclear)
Inorganic Salts Detects (Ash/Residue or % deviation)Blind (elutes in void volume)Blind (invisible in spectrum)
Water/Solvent Detects (via H/C ratio deviation)Blind (solvent peak interference)Detects (if distinct shift)
Precision

(Absolute)

(Relative)

(Integral dependent)
Sample Recovery DestructiveRecoverableRecoverable
Diagram 1: The Analytical Decision Workflow

AnalyticalDecision Start Sample: 2-(3,4-Dichlorophenoxy)propylamine Goal What is the analytical goal? Start->Goal TraceImp Identify Organic Impurities (<0.1%) Goal->TraceImp Purity Profile StructID Confirm Isomer/Structure Goal->StructID Identity BulkComp Confirm Salt Form & Total Purity (>98%) Goal->BulkComp Composition MethodHPLC Method: HPLC-UV/MS (Detects side-reactions) TraceImp->MethodHPLC MethodNMR Method: 1H / 13C NMR (Detects connectivity) StructID->MethodNMR MethodEA Method: CHN + Cl Analysis (Detects stoichiometry) BulkComp->MethodEA ResultHPLC Result: % Area Normality MethodHPLC->ResultHPLC ResultNMR Result: Structural Confirmation MethodNMR->ResultNMR ResultEA Result: % Composition (Pass if < 0.4% diff) MethodEA->ResultEA Decision Release Batch ResultEA->Decision Matches Theory?

Caption: Analytical workflow selection based on the specific quality attribute (Impurity vs. Identity vs. Composition).

Experimental Protocol: Handling Chlorinated Amines

Analyzing


 requires specific modifications to standard CHN protocols. The combustion of chlorinated compounds releases 

and

gases. If not trapped, these gases will:
  • Interfere with the Nitrogen signal (overlapping thermal conductivity).

  • Corrode the internal detectors of the analyzer.

Step-by-Step Workflow
Phase 1: Instrument Preparation (The "Halogen Trap")
  • Combustion Tube Packing: Standard copper reduction tubes are insufficient. You must introduce a Silver (Ag) Wool or Silver Gauze zone at the exit of the combustion zone (maintained at ~600-800°C depending on the instrument, e.g., PerkinElmer 2400 or Elementar vario).

  • Mechanism:

    
    .
    
  • Validation: Run a standard chlorinated reference material (e.g., p-Chlorobenzoic acid) prior to the sample to verify the trap's efficiency.

Phase 2: Sample Preparation
  • Drying: Amines are hygroscopic. Dry the sample in a vacuum desiccator over

    
     for at least 4 hours.
    
  • Weighing: Use a microbalance with

    
     precision. Target mass: 1.5 mg to 2.5 mg .
    
    • Why? Chlorinated compounds often burn aggressively (soot formation). Smaller masses ensure complete oxidation.

  • Encapsulation: Use Tin (Sn) capsules. For liquid free bases, seal immediately in hermetic pans to prevent

    
     absorption (carbamate formation).
    
Phase 3: Combustion Parameters
  • Oxidation Temperature: 950°C - 1000°C.

  • Oxygen Boost: Ensure a sufficient "Oxygen Dosing" time (e.g., 5-10 seconds) to prevent "starved combustion" which leads to low Carbon results.

  • Catalyst: Tungsten Oxide (

    
    ) or Chromium Oxide (
    
    
    
    ) is recommended in the combustion tube to aid the breakdown of the stable dichlorophenyl ring.
Diagram 2: Combustion & Halogen Scrubbing Pathway

CombustionFlow cluster_interference Without Ag Trap Sample Sample (C,H,N,O,Cl) Furnace Combustion Furnace (1000°C + O2) Sample->Furnace Flash Combustion Gases Raw Gases (CO2, H2O, NOx, Cl2, HCl) Furnace->Gases Trap Silver (Ag) Trap (Crucial Step) Gases->Trap Cl removal Reduction Reduction Tube (Cu: NOx -> N2) Trap->Reduction Clean Gases Detector TCD Detector (Measures N2, CO2, H2O) Reduction->Detector Interference Cl2 mimics N2 signal (False High Nitrogen)

Caption: The critical role of the Silver (Ag) trap in preventing Chlorine interference during CHN analysis.

Data Interpretation & Acceptance Criteria

The industry standard for publication and purity validation is the


 Rule . The "Found" value must be within 0.4 absolute percentage points of the "Calculated" value.[2]
Scenario Analysis: Interpreting Results[3]

Case Study: Analyzing the Hydrochloride Salt (


) 
Theoretical N: 5.46% | Theoretical C: 42.13%
Result ScenarioFound C%Found N%InterpretationAction
Pass 42.05%5.50%Within

limits.
Release Batch.
Fail (Low C) 40.10%5.45%Low Carbon, Normal Nitrogen. Likely Solvation (Water/Solvent).Check NMR for solvent. Dry sample.
Fail (High C) 43.50%5.40%High Carbon. Likely Free Base contamination in Salt batch.Re-acidify or recrystallize.
Fail (High N) 42.10%6.80%High Nitrogen. Likely Halogen Interference (Cl detected as N).Change Silver Trap. Re-run.
Troubleshooting "The Wet Sample"

If your results show consistently low Carbon and Nitrogen percentages but the C/N ratio remains correct, your sample contains non-combustible inorganic impurities or, more likely, water.

  • Correction Formula: If you suspect a hemi-hydrate (

    
    ), recalculate the theoretical values adding 
    
    
    
    to the molecular weight and compare again.

References

  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2013). Principles of Instrumental Analysis. Cengage Learning. (Standard text on combustion analysis principles).
  • PerkinElmer. (2011). 2400 Series II CHNS/O Elemental Analyzer User Manual. Link (Provides specific protocols for halogenated organics).

  • Royal Society of Chemistry. (2024). Guidance for the description of experimental procedures and characterization of new compounds. Link (Establishes the

    
     purity standard).
    
  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Link (Overview of CHN vs other methods).

  • Thermo Fisher Scientific. (2018). Analysis of Halogens using FlashSmart Elemental Analyzer. Link (Technical note on handling Cl interference).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [2-(3,4-Dichlorophenoxy)propyl](methyl)amine

Executive Summary: The "Bioactive" Hazard Stop and Read: You are not just handling a chemical irritant; you are handling a bioactive Monoamine Oxidase (MAO) Inhibitor (structurally analogous to Clorgyline). Unlike standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bioactive" Hazard

Stop and Read: You are not just handling a chemical irritant; you are handling a bioactive Monoamine Oxidase (MAO) Inhibitor (structurally analogous to Clorgyline).

Unlike standard laboratory reagents where the primary risks are chemical burns, the critical risk here is systemic pharmacological absorption . Inhalation of dust or transdermal absorption via solvent vectors can trigger neurochemical changes (e.g., hypertensive interactions).

Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Containment of dust is the primary safety objective.

Chemical Profile & Risk Assessment
ParameterTechnical Detail
Chemical Name amine
Common Analog Clorgyline (often supplied as HCl salt)
CAS Number 17780-75-5 (HCl Salt) / 1249946-63-1 (Free Base)
Physical State White to off-white crystalline solid (hygroscopic)
Primary Hazard Acute Toxicity (Oral/Inhalation) ; Severe Eye Irritant; MAO-A Inhibition
Signal Word DANGER

Mechanism of Toxicity: This compound inhibits the enzyme MAO-A, which breaks down neurotransmitters (serotonin, norepinephrine). Accidental systemic exposure can lead to "serotonin syndrome" symptoms: rapid heart rate, high blood pressure, and agitation.

Personal Protective Equipment (PPE) Matrix

This system relies on a "Vector-Based" protection strategy. The PPE changes depending on whether you are handling the raw solid or a solution.

A. Hand Protection (The "Double-Shell" Protocol)

Rationale: Chlorinated phenoxy compounds can permeate standard latex rapidly. When dissolved in DMSO or Ethanol (common solvents for this compound), the solvent acts as a "Trojan Horse," carrying the drug through the skin.

LayerMaterialSpecificationPurpose
Inner Nitrile 4-5 mil (0.10 mm)Tactile sensitivity; sweat barrier.
Outer Nitrile (High Dexterity) Minimum 6 mil (0.15 mm)Primary Chemical Barrier. Replace every 30 mins if handling solutions.
Alternative Silver Shield / Laminate Required for DMSO solutions If dissolving >100mg in DMSO, laminate gloves are mandatory due to rapid DMSO permeation.
B. Respiratory Protection
  • Solid/Weighing: N95 or P100 Particulate Respirator .

    • Why? The dust is fine and bioactive. A standard surgical mask offers zero protection against pharmacological inhalation.

  • Solution Prep: Half-Face Respirator with OV/AG (Organic Vapor/Acid Gas) Cartridges .

    • Why? If using volatile solvents or if the amine free base releases vapors.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

  • Body: Tyvek® Lab Coat (wrist-fitted) or disposable sleeve covers. Avoid cotton coats that trap dust.

Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: All weighing MUST occur inside a Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or bar inside the hood. Charged particles of this amine will "jump" and cling to gloves/cuffs.

  • The "Wet-Wipe" Technique:

    • Place a solvent-dampened Kimwipe around the balance pan.

    • Any stray grains falling during transfer will adhere to the wet wipe rather than becoming airborne dust.

Phase 2: Solubilization

Common solvents: DMSO, Ethanol, Water.

  • Add Solvent Slowly: Do not squirt solvent directly onto the powder; run it down the side of the vial to prevent "puffing."

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

  • Labeling: Mark the vial immediately with "MAO INHIBITOR - TOXIC" .

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE based on the experimental state.

PPE_Selection Start Start: Handling [2-(3,4-Dichlorophenoxy)propyl](methyl)amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Risk: Bioactive Dust Inhalation Solid->DustRisk SolventCheck Check Solvent Vector Solution->SolventCheck SolidPPE PPE REQUIRED: 1. Fume Hood / Balance Enclosure 2. N95/P100 Respirator 3. Double Nitrile Gloves 4. Chemical Goggles DustRisk->SolidPPE Volatile Volatile (Ethanol/Methanol) SolventCheck->Volatile Penetrating Penetrating (DMSO/DMF) SolventCheck->Penetrating VolatilePPE PPE REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles Volatile->VolatilePPE DMSO_PPE PPE REQUIRED: 1. Laminate/Silver Shield Gloves (Under Nitrile) 2. Fume Hood Penetrating->DMSO_PPE

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent vector.

Emergency Response & Disposal
Exposure Response
  • Inhalation: Move to fresh air immediately. Alert Medical Services that the victim may have inhaled an MAO Inhibitor (risk of hypertensive crisis).

  • Skin Contact: Wash with soap and water for 15 minutes .[1][2] Do not use alcohol to wash skin (it enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek an ophthalmologist; chlorinated amines are caustic.

Waste Disposal
  • Segregation: Do not mix with Oxidizers (e.g., Peroxides, Nitric Acid). The amine group can react violently.[3][4]

  • Labeling: Waste containers must be tagged: "Toxic Organic - Bioactive Amine."

  • Deactivation: For spill cleanup, absorb with vermiculite.[3] Wipe surfaces with a mild dilute acid (e.g., 1% acetic acid) to protonate the amine (making it less volatile and water-soluble for cleaning), followed by soap and water.

References
  • PubChem. (2025). Compound Summary: Clorgyline. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3,4-Dichlorophenoxy)propyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[2-(3,4-Dichlorophenoxy)propyl](methyl)amine
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